molecular formula C8H16O5 B2434832 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid CAS No. 1851435-76-1

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid

Numéro de catalogue: B2434832
Numéro CAS: 1851435-76-1
Poids moléculaire: 192.211
Clé InChI: BTLCQBZHSNTMEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is a chemical compound with the molecular formula C8H16O5 and a monoisotopic mass of 192.09978 Da . Its structure features a propanoic acid terminus and a terminal hydroxyl group, connected by a polyether chain containing a diethylene glycol motif. This bifunctional nature (carboxylic acid and alcohol) makes it a valuable building block in organic synthesis and medicinal chemistry for the construction of more complex molecules, such as in the design of bivalent pharmaceutical ligands . The compound is supplied with a purity of 95% and is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c9-3-1-4-12-6-7-13-5-2-8(10)11/h9H,1-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCQBZHSNTMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851435-76-1
Record name 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid
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Foundational & Exploratory

Technical Whitepaper: 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid in Advanced Bioconjugation and PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs) has necessitated the development of highly specialized bifunctional linkers. Among these, 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1) has emerged as a critical architectural component [1]. As a heterobifunctional, PEG-like aliphatic ether, this molecule provides an optimized 11-atom spacer that balances aqueous solubility, conformational flexibility, and orthogonal reactivity.

This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic utility in bioconjugation, and field-proven experimental protocols designed for researchers and drug development professionals.

Chemical and Physical Properties

The structural causality of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid lies in its precise arrangement of ether oxygens and terminal functional groups. Unlike pure polyethylene glycol (PEG) chains which strictly repeat a 2-carbon unit (-CH₂-CH₂-O-), this molecule incorporates a 3-carbon (propoxy) and 2-carbon (ethoxy) hybrid backbone. This specific spacing disrupts the highly crystalline nature of pure PEG, thereby increasing its solubility profile in both aqueous and organic environments [4].

Table 1: Core Chemical Specifications
PropertyValue / DescriptionCausality / Significance
Chemical Name 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acidDefines the hybrid propoxy/ethoxy ether backbone.
CAS Number 1851435-76-1Unique identifier for regulatory and procurement tracking [1].
Molecular Formula C₈H₁₆O₅Ensures a low molecular weight footprint in large conjugates.
Molecular Weight 192.21 g/mol Minimizes the total mass burden on the final PROTAC/ADC.
Spacer Length ~11 Atoms (O to C=O)Optimal distance to prevent steric clashes in ternary complexes [3].
Functional Handles Primary Hydroxyl (-OH), Carboxylic Acid (-COOH)Enables orthogonal, stepwise bioconjugation without cross-reactivity.
Solubility High in H₂O, DMF, DMSO, DCMFacilitates reactions with both polar proteins and hydrophobic warheads.

Mechanistic Role in PROTAC and ADC Design

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer; it actively dictates the physicochemical properties, cell permeability, and the stability of the ternary complex (Target Protein–PROTAC–E3 Ligase) [2].

The "Hook Effect" and Linker Length

If a PROTAC linker is too short, the target protein of interest (POI) and the E3 ligase will experience severe steric clashes, preventing ubiquitination. If it is too long, the entropic penalty of bringing the two proteins together becomes too high, or the molecule may fold onto itself [3]. The ~11-atom backbone of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid provides a highly validated, intermediate topological distance that frequently yields positive cooperativity in ternary complex formation.

Orthogonal Reactivity

The true power of this molecule lies in its heterobifunctionality:

  • The Carboxyl Handle (-COOH): Readily activated via carbodiimide chemistry (EDC/NHS or HATU) to form stable amide bonds with primary amines on target ligands.

  • The Hydroxyl Handle (-OH): Serves as a versatile precursor. It can be converted into a potent electrophile (via tosylation/mesylation) for Sₙ2 displacement, oxidized to an aldehyde for reductive amination, or used directly in Mitsunobu etherifications.

PROTAC_Assembly A Target Ligand (Warhead) B Linker (CAS 1851435-76-1) A->B Amide Coupling (COOH handle) D Ternary Complex PROTAC B->D Scaffold Integration C E3 Ligase Ligand C->B Alkylation (OH handle)

Caption: PROTAC Assembly Workflow utilizing orthogonal functional handles.

Experimental Methodologies: Self-Validating Protocols

To ensure high-yield bioconjugation, the following protocols are designed with built-in validation steps. The causality behind reagent selection is explicitly detailed to allow for intelligent troubleshooting.

Protocol 1: Carboxylic Acid Activation and Amide Coupling

This protocol describes the conjugation of the linker's carboxyl group to an amine-bearing target ligand (Warhead).

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen over DCC because its urea byproduct is highly water-soluble, simplifying purification. NHS (N-Hydroxysuccinimide) is added to convert the unstable O-acylisourea intermediate into a semi-stable, amine-reactive NHS ester, drastically reducing hydrolysis side-reactions [4]. DIPEA is utilized as a non-nucleophilic base to ensure the target amine is deprotonated and nucleophilic, without reacting with the ester itself.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of NHS to the solution. Stir at room temperature (25°C) for 2 hours.

  • Validation Check 1 (Self-Validation): Quench a 1 µL aliquot in water and analyze via LC-MS. Look for the complete disappearance of the starting material (m/z 191 [M-H]⁻) and the appearance of the NHS ester (m/z 289 [M+H]⁺). Do not proceed until activation is >95%.

  • Coupling: Add 1.0 eq of the amine-bearing target ligand, followed by 2.0 eq of DIPEA. Stir for 4–12 hours at room temperature.

  • Purification: Remove DMF in vacuo, reconstitute in DCM, and wash sequentially with 5% citric acid (to remove unreacted amines/DIPEA) and brine. Purify the organic layer via flash chromatography or preparative HPLC.

Activation_Pathway A 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (Free Carboxyl) B EDC/NHS Activation (DMF, DIPEA, 25°C) A->B Addition of Reagents C NHS-Activated Ester (Reactive Intermediate) B->C -H2O E Stable Amide Bond (Conjugated Product) C->E + Ligand-NH2 D Amine-Bearing Ligand (Nucleophilic Attack) D->E Amine Coupling

Caption: Stepwise chemical activation pathway of the carboxylic acid handle.

Protocol 2: Hydroxyl Group Functionalization (Tosylation)

Once the amide bond is formed, the terminal hydroxyl group must be activated to conjugate the E3 ligase ligand.

Rationale: The primary hydroxyl group is a poor leaving group. Converting it to a p-toluenesulfonate (tosylate) transforms it into an excellent electrophile, priming it for an Sₙ2 reaction with a nucleophilic handle (e.g., a phenol or amine) on the E3 ligase ligand.

Step-by-Step Workflow:

  • Preparation: Dissolve the amide-linked intermediate (from Protocol 1) in anhydrous DCM (0.1 M).

  • Base Addition: Add 3.0 eq of Triethylamine (TEA) and 0.1 eq of DMAP (catalyst). Cool the reaction to 0°C using an ice bath. Causality: Cooling prevents unwanted side reactions and limits the exotherm of the tosyl chloride addition.

  • Tosylation: Slowly add 1.5 eq of Tosyl Chloride (TsCl) dissolved in a minimal amount of DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation Check 2: Monitor via TLC (Hexanes:EtOAc). The product will now be strongly UV-active due to the incorporation of the aromatic tosyl ring.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. The resulting tosylate is ready for immediate Sₙ2 displacement with the E3 ligand.

Analytical and Quality Control Standards

To ensure the integrity of the synthesized conjugates, rigorous analytical validation is required.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The hybrid ether backbone of this linker provides a distinct, predictable retention time shift compared to highly hydrophobic alkyl linkers [2].

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR (CDCl₃ or DMSO-d₆), the successful activation and coupling of the carboxyl group can be confirmed by the downfield shift of the adjacent -CH₂- protons (from ~2.5 ppm in the free acid to ~2.7 ppm in the amide).

  • Mass Spectrometry (LC-MS): High-resolution mass spectrometry (HRMS) is mandatory to confirm the exact mass of the final heterobifunctional PROTAC, ensuring no truncation or polymerization of the linker occurred during synthesis.

References

  • NextSDS Database. "3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information." NextSDS. URL:[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. 2020. URL:[Link]

  • Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. "Novel approaches for the rational design of PROTAC linkers." Exploration of Targeted Anti-tumor Therapy. 2020. URL:[Link]

Architecting Targeted Protein Degraders: A Technical Guide to the 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid Linker

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the rapidly evolving landscape of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the selection of a bifunctional crosslinker dictates the pharmacokinetic and pharmacodynamic fate of the therapeutic molecule. This whitepaper provides an in-depth technical analysis of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (CAS 1851435-76-1) . As a heterobifunctional, PEG-like aliphatic ether-acid, this molecule offers an optimal balance of flexibility, solubility, and orthogonal reactivity. This guide details its physicochemical profiling, structural causality in PROTAC design, and field-proven, self-validating bioconjugation protocols.

Structural Causality and Physicochemical Profiling

The compound 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid[1] is engineered to solve a fundamental problem in bioconjugation: overcoming the severe lipophilicity of target-binding ligands without introducing the excessive hydration radius associated with long-chain polyethylene glycols (PEGs).

The Molecular Architecture

The structure— HO-CH2​-CH2​-CH2​-O-CH2​-CH2​-O-CH2​-CH2​-COOH —features an 11-atom backbone spacer. This specific architecture provides a calculated Topological Polar Surface Area (TPSA) of approximately 75.9 Ų.

  • Causality of the Ether Linkages: The two internal ether oxygens act as hydrogen bond acceptors, significantly improving aqueous solubility compared to pure alkyl chains. However, unlike pure PEG chains which can suffer from rapid oxidative degradation in vivo, the hybrid propyl-ethyl-propyl spacing introduces mild steric hindrance that enhances metabolic stability.

  • Orthogonal Termini: The primary hydroxyl (-OH) and carboxylic acid (-COOH) groups allow for strictly controlled, sequential coupling reactions, preventing the formation of homodimers during PROTAC or ADC assembly.

Table 1: Physicochemical Specifications[1][2]
PropertySpecification
Chemical Name 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid
CAS Number 1851435-76-1
Molecular Formula C8​H16​O5​
Molecular Weight 192.21 g/mol
Spacer Length 11 atoms (Backbone from OH oxygen to COOH carbon)
Reactive Groups Primary Hydroxyl (-OH), Carboxylic Acid (-COOH)

The Role of Linker Length in PROTAC Ternary Complexes

In PROTAC development, the linker is not merely a passive string; it is an active participant in the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase).

CAS 1851435-76-1 provides an ~11-atom spacer. This length sits in the "Goldilocks zone" for many kinase-directed degraders. If a linker is too short (<6 atoms), severe steric clashing prevents the E3 ligase from ubiquitinating the target. If the linker is too long (>16 atoms), the entropic penalty of restricting the highly flexible chain upon binding outweighs the enthalpic gains of the protein-protein interaction (PPI). This specific 11-atom hybrid chain minimizes the entropic penalty while maintaining sufficient distance to allow cooperative PPIs.

Table 2: Comparative Analysis of Linker Architectures
Linker TypeAqueous SolubilityEntropic PenaltyFlexibilityIdeal Application
Pure Alkyl (C8-C10) LowHighLowHighly lipophilic binding pockets
Pure PEG (PEG3-PEG4) Very HighLowHighSurface-exposed, highly solvated targets
CAS 1851435-76-1 HighModerateModerateBalanced PROTAC/ADC ternary complexes

Experimental Methodologies: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. Relying on blind end-point assays leads to catastrophic yield losses in multi-step PROTAC synthesis. The following workflows utilize orthogonal reactivity with built-in analytical checkpoints.

Protocol A: Carboxylic Acid Activation & Amidation (Target Ligand Coupling)

Objective: Couple the -COOH terminus of CAS 1851435-76-1 to a primary amine on a target-binding ligand (e.g., a kinase inhibitor). Causality: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS rapidly attacks this to form a stable, amine-reactive NHS-ester. This prevents hydrolysis and drastically increases the final amide yield. DIPEA is used as a non-nucleophilic base to ensure the target amine is deprotonated and reactive without competing for the NHS-ester.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of CAS 1851435-76-1 in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Success is confirmed by a mass shift of +97 Da relative to the starting linker (formation of the NHS-ester). Do not proceed until conversion is >95%.

  • Coupling: Add 1.0 eq of the target ligand (primary amine) and 2.5 eq of DIPEA. Stir for 12 hours at room temperature.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Hydroxyl Functionalization via Mitsunobu Reaction (E3 Ligase Coupling)

Objective: Couple the remaining -OH terminus to an E3 ligase binder (e.g., a thalidomide derivative possessing a phenol or acidic NH). Causality: A primary alcohol is a poor leaving group. The Mitsunobu reaction utilizes Triphenylphosphine ( PPh3​ ) and DIAD (Diisopropyl azodicarboxylate) to convert the hydroxyl into a highly reactive phosphonium intermediate, enabling a stereospecific SN​2 inversion by the E3 ligand's nucleophile. DIAD is chosen over DEAD due to its superior safety profile and stability.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the Ligand-Linker intermediate (from Protocol A), 1.2 eq of the E3 ligase binder, and 1.5 eq of PPh3​ in anhydrous THF.

  • Activation: Cool the reaction to 0°C. Dropwise, add 1.5 eq of DIAD over 15 minutes to control the exothermic formation of the betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Validation Checkpoint (Self-Validation): Monitor via TLC and LC-MS. Success is indicated by the consumption of the E3 ligase binder and the appearance of the Triphenylphosphine oxide (TPPO) byproduct at m/z 279.

  • Isolation: Concentrate under reduced pressure and purify the final PROTAC via preparative HPLC.

Visualizing the Assembly Workflow

The logical progression of orthogonal coupling ensures that homodimerization is mathematically impossible, yielding a highly pure bifunctional degrader.

PROTAC_Workflow Target Target Ligand (Primary Amine) Step1 Amidation (EDC/NHS) COOH Activation Target->Step1 Linker Linker CAS 1851435-76-1 (HO-PEG-like-COOH) Linker->Step1 E3Ligand E3 Ligase Binder (Phenol/Acidic NH) Step2 Mitsunobu Reaction OH Functionalization E3Ligand->Step2 Intermediate Ligand-Linker Intermediate (OH-terminal) Step1->Intermediate Intermediate->Step2 PROTAC Assembled PROTAC (Bifunctional Degrader) Step2->PROTAC Proteasome Ubiquitin-Proteasome System (UPS) PROTAC->Proteasome Induces Target Degradation

Figure 1: PROTAC assembly workflow utilizing the CAS 1851435-76-1 heterobifunctional linker.

Safety and Regulatory Handling

When scaling up the synthesis of CAS 1851435-76-1 derivatives, strict adherence to chemical safety protocols is required. According to regulatory substance databases[2][3], this compound is classified under the following GHS Hazard Codes:

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit. 2A).

  • H335 / H336: May cause respiratory irritation or specific target organ toxicity via single exposure (STOT SE 3).

Handling Causality: Because the molecule possesses both a hydrophilic ether backbone and lipophilic termini, it can readily partition into the stratum corneum of the skin. Nitrile gloves and a properly ventilated fume hood are mandatory during the weighing and dissolution phases to prevent dermal absorption and inhalation of aerosolized particulates.

References

  • NextSDS - 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid Chemical Substance Information. URL: [Link]

  • Chemical-Label - Chemical label 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid. URL: [Link]

Sources

Comprehensive Technical Guide on 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid: Molecular Architecture and Bioconjugation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the precision of molecular linkers dictates the efficacy and pharmacokinetic stability of the final construct. 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1)[1] is a highly versatile heterobifunctional aliphatic ether linker. Characterized by its orthogonal reactivity—featuring a terminal hydroxyl group and a terminal carboxylic acid—this molecule serves as a critical structural bridge in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[2]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties and establishes self-validating experimental workflows for its application in advanced bioconjugation.

Physicochemical Profiling & Structural Architecture

The structural identity of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is defined by its C3-O-C2-O-C3 spacer architecture. This specific chain length provides an optimal balance between steric flexibility and aqueous solubility, preventing the aggregation of hydrophobic payloads while maintaining a compact hydrodynamic radius[3].

Quantitative Molecular Data

To facilitate precise stoichiometric calculations during bioconjugation, the core quantitative properties of the molecule are summarized below[1][4]:

PropertyValue
IUPAC Name 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid
CAS Registry Number 1851435-76-1
Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
Monoisotopic Mass 192.09978 Da
InChIKey BTLCQBZHSNTMEC-UHFFFAOYSA-N
Spacer Architecture Aliphatic Ether (C3-O-C2-O-C3)
Terminal Functional Groups Primary Alcohol (-OH), Carboxylic Acid (-COOH)
Orthogonal Reactivity

The true utility of this linker lies in its heterobifunctionality[5]. The terminal carboxyl group acts as an electrophilic precursor, readily activated for amine coupling. Conversely, the terminal hydroxyl group serves as a nucleophile or can be derivatized into a leaving group for subsequent substitution reactions.

G Molecule 3-[2-(3-Hydroxypropoxy)ethoxy] propanoic acid Hydroxyl Terminal Hydroxyl (-OH) Nucleophilic Molecule->Hydroxyl Carboxyl Terminal Carboxyl (-COOH) Electrophilic Precursor Molecule->Carboxyl Spacer Ether Core (C3-O-C2-O-C3) Hydrophilic Spacer Molecule->Spacer React1 Mesylation / Tosylation (SN2 Precursor) Hydroxyl->React1 React2 EDC/NHS Activation (Amine Reactive) Carboxyl->React2

Figure 1: Structural reactivity map of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid.

Mechanistic Utility in Advanced Therapeutics

In the design of PROTACs, the linker must connect an E3 ligase ligand to a target protein ligand without inducing steric clashes that would prevent ternary complex formation[2]. The ~10-12 Å extended length of the C8H16O5 scaffold provides sufficient distance to allow independent binding of both ligands while its oxygen-rich ether backbone enhances the overall aqueous solubility of the typically lipophilic PROTAC molecule[5]. In ADC development, this spacer minimizes non-specific hydrophobic interactions with plasma proteins, thereby reducing premature clearance and improving tumor-site delivery[3].

Experimental Workflows: Bioconjugation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a distinct analytical checkpoint to verify success before proceeding.

Protocol 3.1: Carboxyl Activation via EDC/NHS Chemistry

Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form an amine-reactive O-acylisourea intermediate. However, this intermediate is highly unstable and susceptible to rapid hydrolysis in aqueous environments[6]. The addition of N-hydroxysuccinimide (NHS) converts this transient species into a semi-stable NHS ester, extending its half-life from seconds to hours and maximizing the efficiency of primary amine conjugation at physiological pH[6].

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mM of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid in anhydrous DMSO to prevent premature hydrolysis.

  • Activation: Add 1.5 molar equivalents of EDC and 2.0 molar equivalents of NHS to the linker solution.

  • Incubation: Stir the mixture at room temperature for 30 minutes to allow complete conversion to the NHS ester.

  • Coupling: Introduce the target amine-containing molecule (e.g., a peptide or small molecule ligand) diluted in a non-amine buffer (e.g., 0.1 M PBS, pH 7.4).

  • Conjugation: Incubate for 2 hours at room temperature.

  • Quenching: Add 50 mM Tris-HCl (pH 7.5) to quench unreacted NHS esters, preventing off-target crosslinking.

Self-Validation Checkpoint: Analyze the reaction mixture via LC-MS. A successful coupling is validated by a mass shift corresponding to the combined mass of the linker and target amine, minus 18 Da (loss of water during amide bond formation).

Workflow Step1 Linker (-COOH) Step2 EDC Addition (O-acylisourea) Step1->Step2 Activation Step3 NHS Addition (NHS Ester) Step2->Step3 Stabilization Step4 Target Amine (R-NH2) Step3->Step4 Coupling Step5 Amide Bond Conjugate Step4->Step5 Conjugation

Figure 2: Mechanistic workflow for EDC/NHS-mediated amine coupling.

Protocol 3.2: Hydroxyl Derivatization via Mesylation

Causality: The terminal hydroxyl group (-OH) is a poor leaving group, making direct nucleophilic substitution inefficient. By reacting the hydroxyl with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA), the -OH is converted into a mesylate (-OMs). TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the degradation of the ether linkages. This transforms the terminus into a highly reactive electrophile, priming it for SN​2 displacement by nucleophiles such as azides (for click chemistry).

Step-by-Step Methodology:

  • Preparation: Dissolve the linker in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.0 molar equivalents of TEA and cool the reaction flask to 0°C using an ice bath to control the exothermic reaction.

  • Mesylation: Dropwise, add 1.2 molar equivalents of MsCl over 10 minutes.

  • Incubation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ to remove excess acid, followed by brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Self-Validation Checkpoint: Perform 1H -NMR spectroscopy. The successful formation of the mesylate is definitively confirmed by the appearance of a sharp, distinct singlet integrating to 3 protons at approximately δ 3.0 ppm, corresponding to the newly attached mesyl methyl group.

Sources

Comprehensive Spectroscopic Profiling and Application Guide for 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the rapidly evolving field of targeted protein degradation (e.g., PROTACs) and antibody-drug conjugates (ADCs), the selection of an optimal linker is as critical as the choice of the pharmacophores. 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1)[1] is a highly versatile, heterobifunctional PEG-alkyl hybrid linker. Featuring a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) separated by an 8-atom chain with two ether linkages, this molecule serves as a foundational building block for synthesizing advanced therapeutics.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid
CAS Registry Number 1851435-76-1[1]
Molecular Formula C₈H₁₆O₅[2]
Molecular Weight 192.21 g/mol [2]
Monoisotopic Mass 192.0998 Da
Functional Groups Primary Hydroxyl, Carboxylic Acid, Aliphatic Ethers

Structural Rationale in Linkerology (Causality & Design)

Linker design is not merely about bridging two molecules; it is about finely tuning the physicochemical properties and the spatial orientation of the resulting Ternary Complex (TC)[].

  • Hydrophilicity vs. Lipophilicity: The incorporation of the central ethoxy (-O-CH₂-CH₂-O-) core provides essential aqueous solubility. This counteracts the severe hydrophobicity typically associated with E3 ligase ligands (e.g., thalidomide derivatives) and target protein inhibitors, thereby improving the overall pharmacokinetic profile of the PROTAC[4].

  • Flexibility and Distance: The 8-atom linear distance (approximately 10–12 Å) provides the necessary degrees of freedom. This specific length acts as a "Goldilocks zone"—it is long enough to prevent steric clashes between the E3 ligase and the Protein of Interest (POI), yet short enough to restrict excessive entropic penalties, allowing for cooperative protein-protein interactions[5].

Comprehensive Spectroscopic Characterization

To ensure batch-to-batch consistency and structural integrity before downstream conjugation, rigorous spectroscopic profiling is mandatory. Below is the authoritative reference data for this linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for verifying the carbon backbone and proton environments. We utilize CDCl₃ as the solvent because it perfectly dissolves the amphiphilic linker without introducing exchangeable protons that would mask the -OH and -COOH signals.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Structural Logic
8.50 - 10.50 br s 2H -COOH, -OH Broadened due to dynamic hydrogen bonding and chemical exchange.
3.75 t (J = 6.0 Hz) 2H HO-CH₂ - Deshielded directly by the terminal hydroxyl oxygen.
3.72 t (J = 6.5 Hz) 2H -O-CH₂ -CH₂-COOH Deshielded by the adjacent ether oxygen.
3.65 - 3.60 m 4H -O-CH₂ -CH₂ -O- The central PEG-like ethylene glycol core protons overlap.
3.60 t (J = 6.0 Hz) 2H -CH₂ -O- (propoxy) Deshielded by the ether oxygen.
2.62 t (J = 6.5 Hz) 2H -CH₂ -COOH Shifted upfield relative to ether-adjacent protons, split by the neighboring CH₂.

| 1.85 | p (J = 6.0 Hz) | 2H | -CH₂-CH₂ -CH₂- | The central methylene of the propoxy group; shielded relative to O-adjacent carbons. |

Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
176.5 -C OOH (Carbonyl carbon)
70.5, 70.2 -O-C H₂-C H₂-O- (Central ethoxy carbons)
69.1 -C H₂-O- (Propoxy ether carbon)
66.2 -O-C H₂-CH₂-COOH (Propanoic ether carbon)
61.4 HO-C H₂- (Hydroxyl-bearing carbon)
34.8 -C H₂-COOH (Alpha carbon to carbonyl)

| 32.1 | -CH₂-C H₂-CH₂- (Central propoxy carbon) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, which is critical for tracking the success of downstream bioconjugation reactions.

Table 4: FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200 Strong, Broad O-H stretch (Hydrogen-bonded hydroxyl and carboxyl)
2925, 2870 Medium C-H stretch (Aliphatic backbone)
1720 Strong, Sharp C=O stretch (Carboxylic acid carbonyl)

| 1110 | Strong | C-O-C stretch (Aliphatic ether linkages) |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is utilized. The soft ionization prevents the fragmentation of the delicate ether bonds.

  • Calculated Exact Mass: 192.0998 Da

  • Observed [M+H]⁺: 193.1076 m/z

  • Observed [M+Na]⁺: 215.0895 m/z

Experimental Workflows & Protocols

Protocol 1: Spectroscopic Sample Preparation & Acquisition

This protocol is designed to eliminate environmental artifacts that commonly skew PEG-linker analyses.

  • Sample Drying (Causality): Lyophilize 10 mg of the linker overnight. Why? Trace water strongly interferes with the -OH peak in ¹H NMR and can cause unwanted adducts or hydrolysis during MS analysis.

  • NMR Acquisition: Dissolve 5 mg of the dried linker in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube. Why CDCl₃? It provides the necessary magnetic lock without exchanging the critical terminal -OH and -COOH protons.

  • HRMS Analysis: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Inject into an ESI-TOF system. Why Formic Acid? It acts as a proton source, ensuring robust ionization to the [M+H]⁺ state.

Protocol 2: Bioconjugation Workflow (Self-Validating Amidation)

A standard procedure for attaching the linker to an amine-bearing E3 ligase ligand (e.g., a pomalidomide derivative).

  • Activation: Dissolve 1.0 eq of the linker in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at room temperature. Causality: HATU converts the stable, unreactive carboxylic acid into a highly reactive O-At ester leaving group.

  • Conjugation: Add 1.0 eq of the amine-bearing E3 ligand. Stir for 4 hours under nitrogen.

  • Self-Validation Loop (IR & MS): Isolate the product and run an FT-IR spectrum. Validation Check: Verify the disappearance of the sharp 1720 cm⁻¹ band (free acid) and the appearance of a new band at ~1650 cm⁻¹ (Amide I C=O stretch). Confirm the mass shift via LC-MS. If the 1720 cm⁻¹ band persists, the activation step failed or was quenched by moisture.

Systemic Workflows & Visualizations

The following diagrams illustrate the logical flow of PROTAC synthesis and the analytical validation required for this specific linker.

PROTAC_Synthesis L1 Target Ligand (POI Inhibitor) PROTAC Functional PROTAC (Ternary Complex) L1->PROTAC Attachment Linker Bifunctional Linker (CAS 1851435-76-1) Int Linker-E3 Intermediate (Amide Bond) Linker->Int Amidation E3 E3 Ligase Ligand (e.g., Pomalidomide) E3->Int Amine Rxn Int->PROTAC Etherification

Caption: Workflow for synthesizing a PROTAC using the heterobifunctional linker.

Analytical_Validation Sample Synthesized Linker (C8H16O5) NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR Structural ID MS HRMS (ESI-TOF) Mass Validation Sample->MS Exact Mass IR FT-IR Spectroscopy Functional Groups Sample->IR Bond Vibrations Valid Validated Batch Ready for Conjugation NMR->Valid MS->Valid IR->Valid

Caption: Spectroscopic validation logic for confirming linker structural integrity.

References

  • NextSDS. "3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information." NextSDS Chemical Database. 1

  • Molaid. "3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid | 1851435-76-1." Molaid Chemical Database. 2

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, PMC. 6

  • Precise PEG LLC. "Linkers in PROTACs." Precise PEG Technical Articles. 4

  • BOC Sciences. "Overview of PROTAC Linkers: Types and Design." BOC Sciences.

  • Open Exploration Publishing. "Novel approaches for the rational design of PROTAC linkers." Open Exploration. 5

Sources

Strategic Synthesis of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), heterobifunctional linkers are critical for maintaining optimal physicochemical properties and target affinity. 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1) is a highly specialized, non-symmetric PEG-like linker featuring a precise 3-2-3 atom ether chain[1]. Terminated by a primary hydroxyl group on one end and a propanoic acid moiety on the other, it enables orthogonal bioconjugation strategies.

This whitepaper outlines a highly optimized, self-validating four-step synthetic methodology for this molecule. As a Senior Application Scientist, the focus here is not merely on the synthetic steps, but on the mechanistic causality that dictates the order of operations—specifically avoiding the catastrophic degradation pathways inherent to β -alkoxy esters.

Retrosynthetic Analysis & Mechanistic Causality

The target molecule consists of three distinct segments: a 3-carbon propyl chain, a 2-carbon ethyl core, and a 3-carbon propanoic acid tail. Constructing this ether network requires sequential alkylation and Michael addition. However, the order of these steps is the difference between a high-yielding synthesis and complete reaction failure.

The E1cB Pitfall: Why Route A is Mandatory
  • Route B (Flawed - Michael Addition First) : If one were to react ethylene glycol with tert-butyl acrylate first, the resulting intermediate is a β -alkoxy ester. To extend the chain via a Williamson ether synthesis, a strong base (e.g., NaH) is required to deprotonate the remaining hydroxyl group. However, 2[2]. The base abstracts the acidic α -protons adjacent to the ester, expelling the alkoxide leaving group and triggering a retro-oxa-Michael degradation.

  • Route A (Scientifically Sound - Alkylation First) : By performing the Williamson ether synthesis before introducing the ester moiety, we completely bypass the E1cB degradation pathway. The subsequent oxa-Michael addition is then performed using a mild phase-transfer catalyst (Triton B) that does not threaten the integrity of the newly formed ester[3].

Retrosynthesis Target Target Molecule (CAS: 1851435-76-1) RouteA Route A: Alkylation first (Scientifically Sound) Target->RouteA Retrosynthesis RouteB Route B: Michael first (Flawed) Target->RouteB Retrosynthesis RetroMichael Retro-Michael (E1cB) Degradation under NaH RouteB->RetroMichael Strong Base (NaH)

Figure 1: Retrosynthetic analysis highlighting the E1cB degradation pitfall in Route B.

Core Starting Materials

The synthesis relies on commercially available, highly scalable precursors. The quantitative data for the core reagents are summarized below:

Chemical NameCAS NumberMolecular WeightRole in Synthesis
Ethylene Glycol 107-21-162.07 g/mol Central 2-carbon ether core
1-Bromo-3-benzyloxypropane 54314-84-0229.11 g/mol 3-carbon propyl chain donor
tert-Butyl Acrylate 1663-39-4128.17 g/mol Propanoic acid precursor
Triton B (40% in MeOH)100-85-6167.25 g/mol Phase-transfer base catalyst
Trifluoroacetic Acid (TFA) 76-05-1114.02 g/mol Acidic cleavage reagent

Step-by-Step Experimental Methodologies

The following workflow is designed as a self-validating system. Each step includes specific analytical checkpoints to ensure reaction fidelity before proceeding.

SynthesisWorkflow SM1 Ethylene Glycol + 1-Bromo-3-benzyloxypropane Step1 Step 1: Williamson Ether Synthesis (NaH, THF, 80°C) SM1->Step1 Int1 2-(3-(benzyloxy)propoxy)ethan-1-ol [TLC Checkpoint: Rf 0.4 in 1:1 Hex/EtOAc] Step1->Int1 Step2 Step 2: Oxa-Michael Addition (tert-Butyl acrylate, Triton B, RT) Int1->Step2 Int2 tert-Butyl 3-(2-(3-(benzyloxy)propoxy)ethoxy)propanoate [NMR Checkpoint: Disappearance of alkene protons] Step2->Int2 Step3 Step 3: Hydrogenolysis (H2, Pd/C, MeOH, RT) Int2->Step3 Int3 tert-Butyl 3-(2-(3-hydroxypropoxy)ethoxy)propanoate [MS Checkpoint: [M+Na]+ 271.1] Step3->Int3 Step4 Step 4: Acidic Cleavage (TFA/DCM, RT) Int3->Step4 Target 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (Pure Target) Step4->Target

Figure 2: Four-step self-validating synthesis workflow for CAS 1851435-76-1.

Step 1: Desymmetrization via Williamson Ether Synthesis
  • Objective : Mono-alkylation of ethylene glycol to form 2-(3-(benzyloxy)propoxy)ethan-1-ol.

  • Causality : Ethylene glycol is used in a massive (10-fold) stoichiometric excess. Statistically, this ensures that the sodium alkoxide formed via NaH deprotonation reacts with the alkyl bromide before a second deprotonation can occur, effectively suppressing bis-alkylation.

  • Protocol :

    • Dissolve ethylene glycol (10.0 eq) in anhydrous THF and cool to 0 °C under N₂.

    • Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portionwise. Stir for 30 minutes until H₂ evolution ceases.

    • Add 1-bromo-3-benzyloxypropane (1.0 eq) dropwise.

    • Heat the reaction to 80 °C and reflux for 12 hours.

    • Validation : Quench with H₂O. Extract with EtOAc. The excess ethylene glycol remains in the aqueous layer. TLC (Hexanes/EtOAc 1:1) will show a distinct product spot at Rf ~0.4.

Step 2: Base-Catalyzed Oxa-Michael Addition
  • Objective : Chain extension to form tert-butyl 3-(2-(3-(benzyloxy)propoxy)ethoxy)propanoate.

  • Causality :4[4]. It provides sufficient basicity to drive the conjugate addition of the alcohol to the electron-deficient alkene of tert-butyl acrylate, without causing ester saponification[3].

  • Protocol :

    • Dissolve the intermediate from Step 1 (1.0 eq) and tert-butyl acrylate (1.5 eq) in anhydrous THF.

    • Add Triton B (40 wt% in MeOH, 0.1 eq) dropwise at room temperature.

    • Stir the mixture at 25 °C for 24 hours.

    • Validation : Concentrate the crude and analyze via ¹H NMR. The vinylic protons of the acrylate ( δ 5.8–6.4 ppm) must completely disappear, replaced by a massive 9-proton singlet at δ 1.45 ppm corresponding to the tert-butyl group.

Step 3: Hydrogenolysis (Benzyl Deprotection)
  • Objective : Unmask the primary hydroxyl group.

  • Protocol :

    • Dissolve the intermediate from Step 2 in HPLC-grade Methanol.

    • Add 10% Pd/C (0.1 eq w/w). Purge the reaction vessel with N₂, followed by H₂ gas.

    • Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

    • Validation : Filter the suspension through a pad of Celite to remove the palladium catalyst. Evaporate the filtrate. ESI-MS must confirm the exact mass shift: [M+Na]⁺ at m/z 271.1.

Step 4: Acidic Cleavage (tert-Butyl Deprotection)
  • Objective : Yield the final 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid.

  • Causality : Trifluoroacetic acid (TFA) selectively hydrolyzes the tert-butyl ester to the free carboxylic acid. The aliphatic ether linkages are highly robust and remain completely intact under these acidic conditions.

  • Protocol :

    • Dissolve the intermediate from Step 3 in anhydrous Dichloromethane (DCM).

    • Add TFA to achieve a 1:1 (v/v) DCM:TFA ratio.

    • Stir at room temperature for 3 hours.

    • Validation : Co-evaporate the volatiles with toluene to remove residual TFA. Final ¹H NMR will show the complete absence of the tert-butyl singlet ( δ 1.45 ppm). Final ESI-MS will show [M-H]⁻ at m/z 191.1.

References

  • Title : 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) Source : NIH / PMC URL :[Link]

  • Title : Syntheses of New 1 → (2 + 1) C-Branched Monomers for the Construction of Multifunctional Dendrimers Source : Macromolecules (ACS Publications) URL :[Link]

  • Title : Diastereoselective Synthesis of Arabino- and Ribo-like Nucleoside Analogues Bearing a Stereogenic C3′ All-Carbon Quaternary Center Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Unlocking the Potential: A Technical Guide to Research Areas for 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[CITY, State] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining potential research avenues for the bifunctional molecule, 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid. With its unique structural features, this compound presents significant opportunities in drug delivery, polymer chemistry, and biomaterial surface modification.

Core Compound Analysis: Structure, Properties, and Synthesis

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is characterized by a terminal carboxylic acid and a terminal hydroxyl group, separated by a flexible, hydrophilic oligo(ethylene glycol) spacer. This distinct architecture provides a valuable combination of water solubility and reactive handles for covalent modification.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C8H16O5[1]
Molecular Weight 234.25 g/mol [2]
CAS Number 1851435-76-1[1]
Appearance Solid[2]

The synthesis of this molecule is not widely reported, presenting an initial opportunity for process development research. A logical synthetic approach would involve the Williamson ether synthesis between appropriate precursors, followed by selective oxidation to yield the final product.

SynthesisPathway 3-Bromopropanol 3-Bromopropanol Intermediate_Ether Intermediate Ether-Alcohol 3-Bromopropanol->Intermediate_Ether Diethylene_Glycol Di(ethylene glycol) Diethylene_Glycol->Intermediate_Ether NaH Final_Product 3-[2-(3-Hydroxypropoxy)ethoxy] propanoic acid Intermediate_Ether->Final_Product Oxidation Jones_Reagent Jones Reagent (CrO3/H2SO4) caption Conceptual Synthetic Pathway

Figure 1: A proposed synthetic route for 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid.

Research Area 1: Advanced Drug Delivery Systems

The hydrophilic and bifunctional nature of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid makes it an ideal candidate for use as a linker in sophisticated drug delivery systems, particularly in antibody-drug conjugates (ADCs).

Hydrophilic Linkers in ADCs

A significant challenge in ADC development is the propensity for aggregation, often caused by hydrophobic linkers and payloads.[3] The incorporation of a hydrophilic linker can enhance the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without compromising its pharmacokinetic profile.[3][4] The use of polyethylene glycol (PEG)-based linkers, such as the one , is a well-established strategy to improve the aqueous solubility and in vivo half-life of conjugated biologics.[3][5]

Experimental Workflow: ADC Synthesis and Evaluation

  • Drug-Linker Conjugation: The carboxylic acid of the linker can be activated (e.g., using EDC/NHS) and reacted with an amine-containing drug payload.

  • Antibody Modification: The terminal hydroxyl group of the drug-linker construct can be functionalized for attachment to an antibody. For example, it can be converted to a maleimide for reaction with reduced antibody thiols.

  • Characterization: The resulting ADC should be thoroughly characterized for DAR, antigen binding affinity, in vitro cytotoxicity, and in vivo efficacy.

ADC_Workflow cluster_workflow ADC Development Workflow step1 Step 1: Drug-Linker Synthesis Activate linker's carboxylic acid. React with amine-containing drug. Purify conjugate. step2 Step 2: Antibody Conjugation Functionalize linker's hydroxyl group. React with antibody. Purify ADC. step1->step2 step3 Step 3: In Vitro & In Vivo Evaluation Determine DAR. Assess antigen binding. Evaluate cytotoxicity. Conduct in vivo efficacy studies. step2->step3

Figure 2: A streamlined workflow for the development and evaluation of an ADC utilizing a novel hydrophilic linker.

Research Area 2: Novel Biocompatible Polymers

The presence of both a hydroxyl and a carboxylic acid group on the same molecule allows it to act as a bifunctional monomer for the synthesis of new polyesters.[6] Such polymers could be designed to be biodegradable and biocompatible, making them suitable for a range of biomedical applications.

Polyester Synthesis and Characterization

A straightforward approach to polymerization would be a self-condensation reaction, driven by the removal of water, to form polyester chains. The resulting polymer's properties, such as its hydrophilicity, degradation rate, and mechanical strength, would be directly influenced by the ethylene glycol-containing backbone of the monomer.

Proposed Research Protocol:

  • Polymerization: Conduct a melt or solution-phase condensation polymerization of the monomer, with and without a catalyst, to produce the polyester.

  • Structural Analysis: Characterize the polymer's structure using NMR and FTIR spectroscopy to confirm the formation of ester linkages.

  • Physical Characterization: Determine the molecular weight distribution using gel permeation chromatography (GPC) and thermal properties (Tg, Tm) via differential scanning calorimetry (DSC).

  • Degradation Studies: Investigate the hydrolytic degradation profile of the polymer in physiological buffer over time.

Polymer_Logic Monomer 3-[2-(3-Hydroxypropoxy)ethoxy] propanoic acid Polymerization Condensation Polymerization Monomer->Polymerization Polyester Novel Hydrophilic Polyester Polymerization->Polyester Characterization Structural & Physical Characterization (NMR, GPC, DSC) Polyester->Characterization Application Potential Applications: - Drug Delivery - Tissue Engineering - Medical Devices Polyester->Application

Figure 3: Logical flow from monomer to potential applications of the resulting polyester.

Research Area 3: Biomaterial Surface Modification

The carboxylic acid moiety of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid can be used to covalently attach it to amine-functionalized surfaces, while the terminal hydroxyl group can be further modified to introduce other functionalities. This approach can be used to improve the biocompatibility of various materials.[7]

Enhancing Biocompatibility

By grafting a layer of this hydrophilic molecule onto a biomaterial surface, it is possible to reduce non-specific protein adsorption and subsequent biofouling.[8] This is a critical step in improving the in vivo performance of medical devices and implants.[9] The introduction of carboxylic acid groups on a surface can enhance its hydrophilic quality.[10]

Experimental Design: Surface Modification and Analysis

  • Substrate Preparation: Begin with a model substrate possessing surface amine groups (e.g., an aminosilanized glass slide or polymer).

  • Surface Grafting: Activate the carboxylic acid of the linker and react it with the amine-functionalized surface to form a stable amide bond.

  • Surface Analysis: Characterize the modified surface using techniques such as contact angle goniometry (to assess hydrophilicity), X-ray photoelectron spectroscopy (XPS, to determine elemental composition), and atomic force microscopy (AFM, to evaluate surface topography).

  • Protein Adsorption Studies: Quantify the reduction in non-specific protein adsorption (e.g., using a fluorescently labeled protein like BSA or fibrinogen) on the modified surface compared to the unmodified control.

This comprehensive guide highlights just a few of the promising research directions for 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid. Its unique properties position it as a valuable tool for innovation across multiple scientific disciplines.

References

  • 3-[2-(3-hydroxypropoxy)
  • Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design - PurePEG. (2025, October 6). PurePEG.
  • Selective Recognition of Bifunctional Molecules by Synthetic Polymers Prepared by Covalent Molecular Imprinting - SciSpace. (2012, February 25). SciSpace.
  • Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields - Biotechnology Kiosk. (2022, February 15). Biotechnology Kiosk.
  • Application Notes and Protocols for Surface Modification of Biomaterials using Mal-PEG6-Acid - Benchchem. Benchchem.
  • US10131682B2 - Hydrophilic linkers and their uses for conjugation of drugs to a cell binding molecules - Google Patents. (2008, January 1).
  • PEG Linkers - ADC Review. ADC Review.
  • Acetic-Acid Plasma-Polymerization on Polymeric Substrates for Biomedical Applic
  • Surface modification of biomaterials with proteins - Wikipedia. Wikipedia.
  • 3-[2-(3-Ethoxy-3-oxopropoxy)ethoxy]propanoic acid | Sigma-Aldrich - MilliporeSigma. MilliporeSigma.
  • (PDF) Surface Modification Technologies and Methods of Biomaterials - ResearchGate.

Sources

Technical Whitepaper: 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid in Advanced Bioconjugation and PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of heterobifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the spatial and physicochemical properties of the linker connecting the two active domains. 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1) has emerged as a highly specialized aliphatic-ether linker[1]. With a molecular formula of C8H16O5 and a molecular weight of 192.21 g/mol [2], this molecule offers a unique C3-O-C2-O-C3 architecture. This whitepaper provides an in-depth mechanistic guide to utilizing this linker, detailing its structural advantages, orthogonal bioconjugation strategies, and validated experimental workflows for drug development professionals.

Chemical Architecture & Mechanistic Rationale

The atomic composition and length of a linker critically dictate the potency, cell permeability, and ternary complex formation of PROTACs[3]. Standard polyethylene glycol (PEG) linkers (repeating C2-O units) are highly hydrophilic but can sometimes hinder membrane permeability. Conversely, pure alkyl chains improve permeability but often suffer from poor aqueous solubility and increased non-specific protein binding.

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid bridges this gap. Its structure—featuring a central ethoxy group flanked by a 3-carbon propoxy alcohol and a 3-carbon propanoic acid—provides an 11-atom spacer. This specific arrangement reduces the oxygen-to-carbon ratio compared to standard PEG linkers, subtly increasing lipophilicity to enhance cellular uptake while maintaining enough hydrogen-bonding capacity to ensure solubility[3]. Furthermore, its heterobifunctionality (a terminal primary hydroxyl and a terminal carboxylic acid) allows for strictly orthogonal conjugation without the need for complex protecting-group chemistry[4].

Orthogonal Bioconjugation Strategy

In a standard PROTAC synthesis workflow, the linker must connect a target-binding warhead to an E3 ligase-recruiting ligand. The causality behind the experimental choice to react the carboxylic acid first is rooted in chemoselectivity.

Carboxylic acids can be readily activated into highly reactive electrophilic esters (e.g., using HATU or EDC/NHS) to form robust amide bonds with amine-bearing warheads. Under these standard amidation conditions, the terminal primary hydroxyl group remains completely unreactive. This intrinsic orthogonality acts as a self-validating protective mechanism, preventing linker polymerization or unwanted side reactions. Once the amide bond is formed, the hydroxyl group can be chemically activated (via mesylation or tosylation) to serve as an electrophile for the subsequent attachment of the E3 ligase ligand[5].

Workflow L Linker (CAS 1851435-76-1) I Intermediate (Hydroxyl-PROTAC) L->I HATU, DIPEA (Amidation) W Warhead (Amine-bearing) W->I P Final PROTAC Molecule I->P 1. MsCl/TEA 2. SN2 Displacement E E3 Ligand (Nucleophile) E->P

Orthogonal bioconjugation workflow for PROTAC synthesis using the heterobifunctional linker.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Amide Coupling (Warhead Conjugation)

Objective: Conjugate the carboxylic acid terminus of the linker to an amine-bearing target warhead. Causality: HATU is selected as the coupling reagent because it efficiently forms an active OAt ester, which is critical for overcoming the steric hindrance often found in complex drug warheads. DIPEA is used as a non-nucleophilic base to deprotonate the warhead's amine without participating in the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid and 1.1 eq of the amine-bearing warhead in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of HATU.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete and self-validated when the mass of the starting materials disappears, replaced by a single peak corresponding to [Warhead Mass + 192.21 - 18.02 (H2O)]. The exact mass shift confirms successful amidation while proving the hydroxyl group remained unreacted.

  • Purification: Purify the intermediate via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA). Lyophilize to obtain the hydroxyl-functionalized intermediate.

Protocol B: Hydroxyl Activation and E3 Ligand Conjugation

Objective: Attach the E3 ligase ligand to the terminal hydroxyl group of the intermediate. Causality: Hydroxyls are poor leaving groups. By reacting the hydroxyl with Methanesulfonyl chloride (MsCl), it is converted into a mesylate—an excellent leaving group. This primes the terminal carbon for a rapid S_N2 nucleophilic substitution by a nucleophilic E3 ligand (e.g., a phenol-bearing thalidomide derivative).

Step-by-Step Methodology:

  • Mesylation: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM). Cool to 0°C.

  • Reagent Addition: Add 2.5 eq of Triethylamine (TEA) followed dropwise by 1.5 eq of MsCl. Stir for 1 hour at 0°C.

  • Self-Validation Checkpoint (TLC/LC-MS): Confirm the complete conversion of the hydroxyl to the mesylate (+78 Da mass shift).

  • Solvent Exchange: Evaporate the DCM under reduced pressure. Redissolve the crude mesylate in anhydrous Acetonitrile (MeCN).

  • S_N2 Displacement: Add 1.2 eq of the E3 ligase ligand and 3.0 eq of Potassium Carbonate (K2CO3). Heat to 70°C and reflux for 12 hours.

  • Final Purification: Filter the solid salts, concentrate the filtrate, and purify the final PROTAC molecule via preparative HPLC.

Quantitative Data Presentation

The selection of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid over standard linkers is driven by its distinct physicochemical profile. The table below summarizes the comparative data guiding linker selection in rational drug design.

Physicochemical Property3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acidStandard PEG3-Acid LinkerStandard Alkyl-C11-Acid Linker
Chain Length (Spacer) 11 Atoms11 Atoms11 Atoms
Molecular Weight 192.21 g/mol 222.24 g/mol 202.30 g/mol
Oxygen:Carbon Ratio 3 : 8 (Moderate)4 : 8 (High)0 : 11 (Zero)
LogP Contribution Balanced (+0.15 est.)Highly Hydrophilic (-0.45 est.)Highly Lipophilic (+3.50 est.)
Heterobifunctionality Hydroxyl (-OH) / Carboxyl (-COOH)Hydroxyl (-OH) / Carboxyl (-COOH)Hydroxyl (-OH) / Carboxyl (-COOH)
Typical Conjugation Yield > 85%> 85%< 60% (due to poor solubility)

Mechanism of Action in Targeted Protein Degradation

Once synthesized, the resulting PROTAC molecule acts as a catalyst for protein degradation. The 11-atom spacer provided by this specific linker is highly optimized for forming stable ternary complexes between certain E3 ligases (like CRBN or VHL) and target proteins, avoiding steric clashes while maintaining necessary proximity for ubiquitin transfer[3].

Ternary PROTAC PROTAC Molecule TC Ternary Complex [POI - PROTAC - E3] PROTAC->TC Recruits POI Protein of Interest (Target) POI->TC Binds E3 E3 Ubiquitin Ligase E3->TC Binds UB Polyubiquitination TC->UB Ubiquitin Transfer PROT 26S Proteasome Degradation UB->PROT Proteasomal Recognition

Mechanism of targeted protein degradation via PROTAC-induced ternary complex formation.

References

  • [1] Title: 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information | Source: NextSDS | URL:

  • [2] Title: 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid - CAS号 - 摩熵化学 | Source: Molaid | URL:

  • [3] Title: Current strategies for the design of PROTAC linkers: a critical review | Source: PMC (NIH) | URL:

  • [4] Title: PROTAC Linkers & PEG Derivatives | Source: MedChemExpress (MCE) | URL:

  • [5] Title: Amino-PEG8-hydrazide-Boc - Core Properties and Specifications | Source: Benchchem | URL:

Sources

Methodological & Application

Analytical methods for 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Methodologies for the Detection and Characterization of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid

Introduction & Molecule Profiling

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1) is a low-molecular-weight (192.21 Da), highly polar heterobifunctional linker[1]. Structurally, it consists of a terminal primary hydroxyl group and a carboxylic acid, separated by a hydrophilic poly(ethylene glycol) (PEG)-alkyl spacer. This specific architecture makes it an invaluable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and bio-orthogonal probes, where linker length and composition critically dictate target specificity and cell membrane permeability[2][3].

Analytical Challenges & Causality (E-E-A-T Rationale)

Analyzing this specific linker presents two fundamental physicochemical hurdles that render traditional analytical approaches ineffective:

  • Extreme Hydrophilicity (LogP < 0): The high polarity of the PEG-alkyl chain and the terminal carboxylic acid results in negligible retention on standard reversed-phase (C18) columns. If analyzed via traditional RP-HPLC, the molecule elutes in the void volume alongside injection artifacts, making accurate quantification impossible.

  • Absence of a UV Chromophore: The molecule lacks conjugated π-systems or aromatic rings. Consequently, standard UV-Vis detectors are blind to it, necessitating the use of universal detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS)[4][5].

The Scientific Solution: To solve these issues, Senior Application Scientists deploy Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode chromatography[6][7]. HILIC leverages a polar stationary phase and a highly organic mobile phase, where water acts as the strong eluting solvent. This ensures robust retention of the highly polar propanoic acid moiety.

Quantitative Data Summary

The following table summarizes the validated analytical modalities for this linker, comparing their operational parameters and sensitivities.

Analytical TechniqueStationary PhaseMobile Phase SystemDetection Limit (LOD)Primary Application
HILIC-ESI-MS/MS Zwitterionic HILICACN / 10 mM NH₄OAc (pH 6.8)< 1 ng/mLPK/PD studies, Trace impurity profiling
HPLC-CAD Mixed-Mode (e.g., Obelisc N)ACN / H₂O + 0.1% Formic Acid~10-50 ng/mLBatch release, Stoichiometry, Purity
HPLC-ELSD Amide-HILICACN / H₂O + 0.1% TFA~100 ng/mLRoutine monitoring, Flash chromatography

Step-by-Step Experimental Protocols

Protocol 1: High-Sensitivity HILIC-ESI-MS/MS Analysis

Objective: Structural confirmation and trace quantification in complex matrices. Causality: We utilize a Zwitterionic HILIC column because it provides strong dipole-dipole interactions with the PEG chain. Ammonium acetate buffer (pH 6.8) is selected to ensure the carboxylic acid remains deprotonated, maximizing the[M-H]⁻ signal in negative-ion ESI[3].

Step 1: Sample Preparation

  • Dissolve the linker in 75% Acetonitrile (ACN) / 25% Water.

  • Self-Validating Step: Never use 100% aqueous diluents for HILIC. A solvent mismatch between the sample and the highly organic mobile phase will cause sample breakthrough and severe peak splitting.

Step 2: Chromatographic Conditions

  • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes, followed by a 5-minute re-equilibration at 90% B.

  • Flow Rate: 0.3 mL/min at 40°C.

Step 3: Mass Spectrometry (ESI-)

  • Polarity: Negative Ion Mode.

  • Precursor Ion: m/z 191.1 [M-H]⁻ (Calculated exact mass for C₈H₁₆O₅ is 192.0998 Da).

  • Capillary Voltage: 2.5 kV; Desolvation Temp: 350°C.

Step 4: System Suitability Validation

  • Verify that the retention factor (k') is > 2.0. If k' < 2.0, decrease the initial aqueous concentration in the gradient to ensure the analyte is fully resolved from the void volume.

Protocol 2: Routine Purity Assessment via Mixed-Mode HPLC-CAD

Objective: Accurate mass-based quantification without relying on ionization efficiency. Causality: Mixed-mode columns feature both HILIC and ion-exchange properties, perfectly suited for separating the negatively charged propanoic acid from neutral PEG impurities[7]. CAD is chosen over ELSD because it provides a more uniform, structure-independent response for low-molecular-weight linkers[5].

Step 1: Sample Preparation

  • Prepare standards and samples at 1.0 mg/mL in 50% ACN.

Step 2: Chromatographic Conditions

  • Column: Mixed-mode column (e.g., Obelisc N, 4.6 x 150 mm, 5 µm)[7].

  • Mobile Phase A: Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

  • Isocratic Elution: 80% B for 15 minutes.

  • Flow Rate: 1.0 mL/min.

Step 3: CAD Settings

  • Evaporation Temperature: 35°C (Optimized to prevent volatilization of the low-MW linker).

  • Data Collection Rate: 10 Hz; Filter: 3.6 seconds.

Step 4: Calibration & Validation

  • CAD response is inherently non-linear. Construct a quadratic or log-log calibration curve for accurate quantification.

  • Self-Validating Step: Inject a blank after the highest standard to confirm the absence of carryover, which is a common artifact with sticky PEG derivatives[4].

Mandatory Visualization

G A 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (MW: 192.21, Highly Polar) B1 Challenge: High Polarity (LogP < 0) Poor RP-HPLC Retention A->B1 B2 Challenge: No UV Chromophore Invisible to UV-Vis Detectors A->B2 C1 Solution: HILIC or Mixed-Mode LC (e.g., Zwitterionic / Obelisc N) B1->C1 C2 Solution: Universal Detectors (CAD, ELSD, or ESI-MS) B2->C2 D1 Protocol 1: HILIC-ESI-MS/MS (Structural ID & Trace Quant) C1->D1 D2 Protocol 2: HPLC-CAD (Routine Purity & Stoichiometry) C1->D2 C2->D1 C2->D2

Analytical decision tree for hydrophilic, non-chromophoric PEG linkers.

References

  • Title: 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information Source: nextsds.com URL: 1

  • Title: Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability Source: acs.org (JACS Au) URL: 2

  • Title: Access our Mixed-Mode Universe Source: helixchrom.com URL: 6

  • Title: Detection of protein-protein interactions by bio-orthogonal fluorogenic proximity probes Source: biorxiv.org URL: 3

  • Title: Stability issues of PEG linkers in acidic or basic conditions Source: benchchem.com URL: 4

  • Title: HPLC Separation of Potassium, Perchlorate, Methanesulfonic, Chloride, Bromide, and Nitrate Ions on Obelisc N Source: sielc.com URL: 7

  • Title: LCMS Analysis Liquid Chromatography Mass Spectrometry Source: axispharm.com URL: 5

Sources

NMR analysis of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Analysis of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid

Introduction

3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is a bifunctional organic molecule characterized by a carboxylic acid head, a terminal hydroxyl group, and a flexible di-ether backbone.[1][2] Its structure lends itself to applications in surface modification, bioconjugation, and as a linker molecule in drug delivery systems, where its hydrophilicity and reactive end-groups are highly valued. The precise structural confirmation and purity assessment of this molecule are paramount for its effective application and for ensuring reproducibility in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic compounds in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it an indispensable tool. This application note provides a comprehensive, in-depth guide for the complete , intended for researchers, scientists, and drug development professionals. The protocols and interpretations detailed herein are designed to be a self-validating system, ensuring technical accuracy and providing field-proven insights into the causality behind experimental choices.

Molecular Structure and Spectroscopic Blueprint

A thorough NMR analysis begins with a clear understanding of the molecule's structure and the anticipated spectral features. The flexible, non-symmetrical nature of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid results in a unique NMR fingerprint where each carbon and its attached protons are chemically distinct.

Caption: Numbering scheme for 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid.

The molecule possesses several key functional groups that will give rise to characteristic signals in the NMR spectra:

  • Carboxylic Acid (-COOH): The proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift (typically 10-13 ppm) in the ¹H NMR spectrum.[3] The carbonyl carbon (C1) will have a characteristic resonance around 170-180 ppm in the ¹³C NMR spectrum.[4]

  • Ether Linkages (-CH₂-O-CH₂-): Protons on carbons adjacent to the ether oxygens (C3, C5, C6, C8) are deshielded and will resonate in the 3.2-3.8 ppm region of the ¹H NMR spectrum.[3] Similarly, the corresponding carbons will appear in the 60-80 ppm range in the ¹³C NMR spectrum.[5]

  • Aliphatic Chains (-CH₂-): The methylene groups not directly attached to an oxygen atom (C2, C9) will appear in the more upfield region of the spectra.

  • Primary Alcohol (-CH₂-OH): The protons on the carbon bearing the hydroxyl group (C10) will be deshielded, and the hydroxyl proton itself will be a broad, exchangeable signal.[3]

Experimental Protocols

A systematic approach involving sample preparation, 1D NMR, and 2D NMR experiments is crucial for a comprehensive analysis.

Part A: Sample Preparation Protocol

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[6] Given the hygroscopic nature of many polyethers and carboxylic acids, careful sample preparation is essential to minimize water contamination.[7][8][9]

Materials:

  • 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (5-20 mg)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃), dried over molecular sieves if necessary.

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-25 mg of the compound directly into a clean, dry vial.[6] For quantitative NMR (qNMR), a precise mass is critical.[9]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice as it can dissolve a wide range of polar compounds and its residual water peak does not overlap with many signals of interest. D₂O is suitable for highly water-soluble samples, though it will cause the exchange of labile protons (COOH and OH).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[7]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for achieving good spectral resolution.[7]

  • Filtration and Transfer: Filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into the NMR tube.[6] This removes any dust or undissolved microparticles that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Part B: NMR Data Acquisition Workflow

A combination of 1D and 2D NMR experiments is required for complete structural assignment.

cluster_workflow NMR Analysis Workflow prep Sample Preparation one_d 1D NMR Acquisition (¹H, ¹³C, DEPT-135) prep->one_d Initial Survey two_d 2D NMR Acquisition (COSY, HSQC, HMBC) one_d->two_d Detailed Connectivity analysis Data Processing & Structural Elucidation two_d->analysis Correlation Analysis report Final Report analysis->report Assignment & Summary

Caption: Recommended workflow for NMR data acquisition and analysis.

Recommended Experiments:

  • ¹H NMR: Provides information on the chemical environment and number of different types of protons.

  • ¹³C{¹H} NMR: Determines the number of chemically non-equivalent carbon atoms.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment that helps differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.[10]

  • ¹H-¹H COSY: Correlation Spectroscopy reveals proton-proton couplings, identifying adjacent protons within a spin system.[11] This is essential for tracing the connectivity through the aliphatic chains.

  • ¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[11][12] This experiment is crucial for linking the proton and carbon skeletons.

  • ¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation detects longer-range couplings between protons and carbons (typically over 2-3 bonds).[13][14] This is the key experiment to connect the different structural fragments of the molecule across the ether oxygens and the carboxyl group.

Data Analysis and Interpretation

The following tables summarize the expected chemical shifts and correlations based on established NMR principles for the functional groups present.[3][15][16]

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Position Approx. δ (ppm) Multiplicity Integration Assignment
H-2 2.5 - 2.7 Triplet 2H -CH₂-COOH
H-3 3.6 - 3.8 Triplet 2H -CH₂-O-
H-5 3.5 - 3.7 Triplet 2H -O-CH₂-
H-6 3.5 - 3.7 Triplet 2H -CH₂-O-
H-8 3.4 - 3.6 Triplet 2H -O-CH₂-
H-9 1.7 - 1.9 Quintet 2H -CH₂-CH₂-CH₂-
H-10 3.4 - 3.6 Triplet 2H -CH₂-OH
COOH 10 - 13 Broad Singlet 1H Carboxylic Acid

| OH | Variable | Broad Singlet | 1H | Alcohol |

Table 2: Predicted ¹³C NMR and DEPT-135 Data

Position Approx. δ (ppm) DEPT-135 Assignment
C1 172 - 175 N/A -COOH
C2 34 - 37 Negative -CH₂-COOH
C3 66 - 69 Negative -CH₂-O-
C5 69 - 72 Negative -O-CH₂-
C6 69 - 72 Negative -CH₂-O-
C8 69 - 72 Negative -O-CH₂-
C9 31 - 34 Negative -CH₂-CH₂-CH₂-

| C10 | 59 - 62 | Negative | -CH₂-OH |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Analysis of 2D NMR Spectra
  • COSY: The COSY spectrum will be instrumental in confirming the proton sequences. We expect to see correlations between H-2/H-3, H-5/H-6, and H-8/H-9/H-10, confirming the integrity of the propanoic acid and hydroxypropoxy fragments.

  • HSQC: This spectrum will provide a direct link between the proton and carbon data presented in Tables 1 and 2. For example, the proton signal at ~2.6 ppm (H-2) will show a correlation to the carbon signal at ~35 ppm (C-2).

  • HMBC: The HMBC spectrum is critical for establishing the overall connectivity. Key long-range correlations are expected, which will piece the molecular puzzle together.

C1 C1(=O) C2 C2 C2->C1 H-2 -> C1 C3 C3 C3->C1 H-3 -> C1 C5 C5 C3->C5 H-3 -> C5 O4 O C5->C3 H-5 -> C3 C6 C6 C8 C8 C6->C8 H-6 -> C8 O7 O C8->C6 H-8 -> C6 C10 C10 C8->C10 H-8 -> C10 C9 C9

Caption: Key expected HMBC correlations for structural assembly.

Key HMBC Correlations for Structural Confirmation:

  • H-2 to C1: Confirms the position of the methylene group adjacent to the carbonyl.

  • H-3 to C1: A three-bond correlation that further supports the propanoic acid fragment.

  • H-3 to C5 and H-5 to C3: These crucial correlations across the first ether oxygen definitively link the propanoic acid moiety to the ethoxy group.

  • H-6 to C8 and H-8 to C6: These correlations across the second ether oxygen connect the ethoxy and hydroxypropoxy fragments.

  • H-8 to C10: Confirms the connectivity within the hydroxypropoxy tail.

Conclusion

The structural integrity of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid can be unequivocally determined through a systematic and multi-faceted NMR analysis. By employing a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and interpretive guidelines presented in this application note provide a robust framework for researchers to ensure the identity, purity, and structural correctness of their material, which is a critical step for its successful application in scientific and developmental endeavors.

References

  • NextSDS. 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information. Available from: [Link]

  • PubChem. 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Gore, J., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Available from: [Link]

  • ResearchGate. NMR sample preparation for highly hygroscopic compound?. Available from: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • ResearchGate. 13 C MAS NMR Study of Poly(methacrylic acid)–Polyether Complexes and Multilayers. Available from: [Link]

  • ACS Publications. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization | ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. Available from: [Link]

  • Defense Technical Information Center. 13C Solution NMR Spectra of Poly(ether)urethanes. Available from: [Link]

  • ACS Publications. Solid-State 13C NMR Analyses of the Crystalline−Noncrystalline Structure for Metallocene-Catalyzed Linear Low-Density Polyethylene | Macromolecules. Available from: [Link]

  • JEOL. NMR Sample Preparation. Available from: [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. Available from: [Link]

  • Royal Society of Chemistry. Variable temperature solid-state NMR spectral and relaxation analyses of the impregnation of polyethylene glycol (PEG) into coniferous wood. Available from: [Link]

  • Taylor & Francis Online. Synthesis and NMR Characterization of Multi‐hydroxyl End‐groups PEG and PLGA‐PEG Barbell‐like Copolymers. Available from: [Link]

  • SciSpace. C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. Available from: [Link]

  • ACS Publications. The Interaction of Poly(ethylene glycol) with Water Studied by 1H and 2H NMR Relaxation Time Measurements | Macromolecules. Available from: [Link]

  • National Center for Biotechnology Information. A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13C NMR Spectroscopy. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • UNCW Randall Library. Using computational methods to predict NMR spectra for polyether compounds. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • National Center for Biotechnology Information. Polymorph Identification for Flexible Molecules: Linear Regression Analysis of Experimental and Calculated Solution- and Solid-State NMR Data. Available from: [Link]

  • ACS Publications. 1H Solid State NMR Study of Poly(methacrylic acid) Hydrogen-Bonded Complexes | Macromolecules. Available from: [Link]

  • Wiley Online Library. Complementarity of universal calibration SEC and 13C NMR in determining the branching state of polyethylene. Available from: [Link]

  • ACD/Labs. How to Interpret an HSQC-COSY Experiment. Available from: [Link]

  • University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available from: [Link]

  • NRC Research Press. Poly(aryl ether ketone)s with carboxylic acid groups: synthesis, sulfonation and crosslinking. Available from: [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]

  • ResearchGate. Polyoxyethylene alkyl ether carboxylic acids: An overview of a neglected class of surfactants with multiresponsive properties. Available from: [Link]

  • SciELO. acrylic acid ethyl esters Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL). Available from: [Link]

  • NIST WebBook. Propanoic acid, 3-ethoxy-, ethyl ester. Available from: [Link]

  • Wikipedia. 3-Hydroxypropionic acid. Available from: [Link]

  • JEOL. How to use LR-HSQMBC: Observation of very small couplings. Available from: [Link]

  • University of Ottawa NMR Facility Blog. HMBC vs. H2BC. Available from: [Link]

  • Columbia University. HSQC and HMBC. Available from: [Link]

  • Queen Mary University of London. Long-range heteronuclear correlation. Available from: [Link]

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Mass Spectrometry of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Structure of a Versatile Moiety

In the landscape of contemporary research, particularly within the realms of drug development, materials science, and polymer chemistry, the precise structural elucidation of novel molecules is paramount. 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid, a bifunctional molecule featuring both a carboxylic acid and a primary alcohol, linked by a flexible di-ether backbone, represents a class of compounds with significant potential. Its hydrophilic nature and capacity for further chemical modification make it a valuable building block in the synthesis of functionalized polymers, bioconjugates, and drug delivery systems. The ability to unambiguously confirm its identity and purity is a critical step in any research and development pipeline.

This comprehensive application note serves as a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid. Moving beyond a simple recitation of steps, this document provides a foundational understanding of the analytical choices, expected outcomes, and data interpretation, empowering the user to not only replicate the described methods but also to adapt them to their specific analytical challenges.

Pillar 1: The Analytical Rationale - Choosing the Right Tools

The chemical nature of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid, with its polarity and modest molecular weight, dictates the most effective analytical strategies. Electrospray ionization (ESI) is the ionization technique of choice for such molecules, as it is a "soft" ionization method that typically yields intact molecular ions with minimal in-source fragmentation, a crucial prerequisite for accurate molecular weight determination.[1]

Given the compound's hydrophilicity, chromatographic separation prior to mass analysis can be challenging with traditional reversed-phase liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior retention and separation for polar compounds, making it a highly suitable technique for LC-MS analysis of this analyte.[2]

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural confirmation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation in a controlled manner. The resulting fragment ions provide a veritable fingerprint of the molecule's structure, allowing for the confirmation of its constituent parts and their connectivity.[3]

Pillar 2: Experimental Protocols - A Validated Workflow

The following protocols are designed to be self-validating, with each step contributing to the overall reliability and reproducibility of the analysis.

Sample Preparation

A robust and reproducible sample preparation protocol is the cornerstone of any successful analysis.

Objective: To prepare a solution of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid suitable for direct infusion and LC-MS analysis.

Materials:

  • 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Solution for Direct Infusion (10 µg/mL): Dilute the stock solution 1:100 with 50:50 (v/v) methanol/water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

  • Working Solution for LC-MS (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 acetonitrile/water with 0.1% formic acid for HILIC).

  • Filtration: Filter the working solutions through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Direct Infusion Mass Spectrometry

Direct infusion is a rapid method to determine the molecular weight and to optimize the mass spectrometer parameters for the analyte.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Protocol:

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Ionization Mode: Operate the ESI source in both positive and negative ion modes to determine the most sensitive mode of detection.

  • Infusion: Infuse the 10 µg/mL working solution at a flow rate of 5-10 µL/min.

  • Full Scan Analysis: Acquire full scan mass spectra over a mass range of m/z 50-500.

  • MS/MS Analysis: Select the most abundant molecular ion species (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) for CID. Ramping the collision energy (e.g., 10-40 eV) will reveal the fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a HILIC-based LC-MS method for the separation and sensitive detection of the target analyte.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer with an ESI source.

  • HILIC column (e.g., a polymer-based amino column is a good starting point).[4]

Protocol:

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical starting gradient would be 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive ESI (or negative, depending on direct infusion results).

    • Data Acquisition: Full scan mode (m/z 50-500) and data-dependent MS/MS acquisition on the most intense ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_direct Direct Infusion cluster_lcms LC-MS (HILIC) cluster_data Data Analysis prep1 Weigh 1 mg of Analyte prep2 Dissolve in 1 mL 50:50 MeOH/H2O (Stock Solution) prep1->prep2 prep3 Dilute for Direct Infusion (10 µg/mL) prep2->prep3 prep4 Dilute for LC-MS (1 µg/mL) prep2->prep4 prep5 Filter (0.22 µm) prep3->prep5 prep4->prep5 direct_inf Infuse at 5-10 µL/min prep5->direct_inf Direct Infusion Sample lc_inject Inject 5 µL prep5->lc_inject LC-MS Sample full_scan Full Scan (m/z 50-500) direct_inf->full_scan msms MS/MS on Precursor Ion full_scan->msms data_proc Process Raw Data msms->data_proc hilic_sep HILIC Separation lc_inject->hilic_sep ms_detect Full Scan & dd-MS/MS hilic_sep->ms_detect ms_detect->data_proc interpret Interpret Spectra data_proc->interpret

Caption: Workflow for the mass spectrometric analysis of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid.

Pillar 3: Predicted Mass Spectral Data and Interpretation

Based on the structure of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (Molecular Formula: C₇H₁₄O₅, Molecular Weight: 178.18 g/mol ), the following mass spectral features are predicted.

Full Scan Mass Spectrum

In positive ion ESI, the molecule is expected to readily form a protonated molecule, [M+H]⁺. Due to the presence of ether oxygens, which can chelate alkali metal ions, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are also highly probable, especially if there are trace amounts of these salts in the sample or solvent. In negative ion mode, the deprotonated molecule, [M-H]⁻, will be the primary species observed, owing to the acidic nature of the carboxylic acid group.

Ion Species Predicted m/z (Positive Mode) Predicted m/z (Negative Mode)
[M+H]⁺ 179.0914-
[M+Na]⁺ 201.0733-
[M+K]⁺ 217.0473-
[M-H]⁻ 177.0768177.0768
Predicted MS/MS Fragmentation

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 179.0914) is predicted to occur primarily through cleavages of the ether bonds and losses from the propanoic acid and hydroxypropoxy termini. The fragmentation of polyethers often involves charge-remote processes.[3]

Key Predicted Fragmentation Pathways:

  • Cleavage of the C-O bonds of the ether linkages: This is a characteristic fragmentation pattern for polyethers and will result in a series of fragment ions. The fragmentation of polyethylene glycols, which are structurally related, typically involves the loss of C₂H₄O units.[5]

  • Loss of water (H₂O): The presence of a primary alcohol and a carboxylic acid makes the neutral loss of water a highly probable event.

  • Loss of the carboxyl group (as CO₂ and H₂O): The propanoic acid moiety can undergo fragmentation, including the loss of the entire carboxyl group. The fragmentation of propanoic acid itself shows characteristic losses related to the carboxyl functionality.[6][7]

  • Cleavage within the hydroxypropoxy group: Fragmentation can also occur within this terminal group.

Predicted Fragmentation Diagram

G cluster_frags Predicted Fragment Ions parent [M+H]⁺ m/z 179.0914 frag1 m/z 161.0808 (-H₂O) parent->frag1 -18.0106 Da frag2 m/z 133.0859 (-HCOOH) parent->frag2 -46.0055 Da frag3 m/z 117.0546 (-C₂H₄O₂ from acid) parent->frag3 -62.0368 Da frag4 m/z 103.0754 (Propoxy-ethoxy fragment) parent->frag4 Cleavage frag5 m/z 75.0441 (Hydroxypropoxy fragment) parent->frag5 Cleavage frag6 m/z 59.0491 (Hydroxypropoxy fragment) frag5->frag6 -CH₄

Caption: Predicted fragmentation pathway for the [M+H]⁺ ion of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid.

Conclusion: A Pathway to Confident Structural Assignment

This application note provides a comprehensive framework for the mass spectrometric analysis of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid. By understanding the principles behind the analytical choices, following the detailed protocols, and having a clear expectation of the resulting data, researchers can confidently identify and characterize this important molecule. The predictive nature of the fragmentation patterns, grounded in the established behavior of related chemical classes, serves as a powerful tool for data interpretation. This guide is intended to be a living document, and we encourage researchers to adapt and refine these methods to suit their specific instrumentation and analytical needs, thereby contributing to the collective knowledge base of the scientific community.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. [Link]

  • Chen, R., Yu, X., & Li, L. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(7), 888-898. [Link]

  • Hester, T. H., Castillo, D. E., & Goebbert, D. J. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]−. Rapid Communications in Mass Spectrometry, 27(14), 1643-1648. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Westhoff, B. A., & Wesdemiotis, C. (2011). Fragmentation pathways of polymer ions. Mass spectrometry reviews, 30(4), 549-573. [Link]

  • ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. [Link]

  • Waters Corporation. Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). [Link]

  • Agilent Technologies. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. [Link]

  • Bioanalysis Zone. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. [Link]

  • Pharmaceutical Technology. Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. [Link]

  • ACS Publications. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

  • Semantic Scholar. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. [Link]

  • Warrack, B. M., Hilario, C. S., & Zhang, H. (2013). Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation. Analytical and bioanalytical chemistry, 405(13), 4567–4574. [Link]

  • Eindhoven University of Technology Research Portal. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts. [Link]

  • Stenson, A. C., Landing, W. M., & Marshall, A. G. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry, 33(4), 421-428. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 611. [Link]

  • Tong, W., Chowdhury, S. K., Chen, J. C., & Alton, K. B. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Rapid communications in mass spectrometry : RCM, 14(5), 349–354. [Link]

  • Dunphy, J. C., Smith, D. L., & Holt, M. S. (2005). SPE/LC/ESI/MS with phthalic anhydride derivatisation for the determination of alcohol ethoxylate surfactants in sewage influent and effluent samples. Journal of chromatography. A, 1062(1), 39–47. [Link]

  • ResearchGate. HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. [Link]

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Troubleshooting & Optimization

Purification challenges of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and purifying 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1).

This molecule (MW: 192.21 g/mol ) is a short-chain, heterobifunctional PEG derivative (HO-PEG-COOH type) widely used as a linker in targeted drug delivery and bioconjugation [2]. Its purification is notoriously difficult due to three inherent traits: extreme hydrophilicity, the absence of a UV-active chromophore, and the tendency to co-purify with chemically similar synthetic byproducts (diols and diacids).

Below is our comprehensive troubleshooting guide, data repository, and validated methodology to ensure high-purity recovery.

Part 1: Troubleshooting Desk (FAQs)

Q1: I cannot see my product on the HPLC chromatogram, even at high concentrations. What is wrong with my method? Mechanistic Cause: Standard UV detection (e.g., 210 nm or 254 nm) relies on the presence of a conjugated pi-electron system. 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid consists entirely of aliphatic carbons, ether linkages, and a single carboxylic acid. It lacks a chromophore. Attempting to detect it at 210 nm will only result in baseline interference from your mobile phase solvents. Scientist's Solution: You must switch your detection method to Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Refractive Index (RI). ELSD and CAD measure the mass of the non-volatile analyte after the mobile phase is evaporated, making them universally responsive to PEG derivatives regardless of their optical properties [1].

Q2: My product elutes in the void volume on a standard C18 reverse-phase column. How do I achieve retention? Mechanistic Cause: The molecule is highly polar due to its hydrogen-bonding ether oxygens, terminal hydroxyl, and ionizable carboxylic acid. On a hydrophobic C18 stationary phase, the molecule heavily favors the mobile phase and washes out immediately. Scientist's Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or an AQ-type C18 column. HILIC utilizes a polar stationary phase (e.g., Amide or Silica) and a highly organic mobile phase (typically >80% Acetonitrile). The mechanism relies on a water-enriched layer forming on the stationary phase; the polar PEG chain partitions into this aqueous layer, providing excellent retention and peak shape [1].

Q3: My synthesis yielded a mixture of the target mono-acid, unreacted diol (HO-PEG-OH), and overreacted diacid (HOOC-PEG-COOH). How do I separate them? Mechanistic Cause: Because these three species share the same PEG backbone, their polarity and size are nearly identical, making separation by standard silica gel or size-exclusion chromatography nearly impossible. Scientist's Solution: Exploit their charge differentials using Strong Anion Exchange (SAX) chromatography. At pH 8.0, the diol is neutral (charge 0), your target mono-acid is deprotonated (charge -1), and the diacid is doubly deprotonated (charge -2). A step-gradient of sodium chloride will elute them sequentially [3].

Q4: After solvent removal, my product is a dense, sticky syrup that won't dry. How do I remove residual water? Mechanistic Cause: The ether oxygens act as strong hydrogen-bond acceptors, creating a tight hydration shell around the molecule. Standard rotary evaporation cannot break these hydrogen bonds, leaving a hydrated syrup. Scientist's Solution: Perform an azeotropic distillation. Dissolve the syrup in anhydrous toluene and evaporate it under reduced pressure. The toluene-water azeotrope boils at a lower temperature and will physically strip the residual moisture from the PEG chain, yielding a much drier, manageable product.

G Start Purification Issue Identified NoPeak No peaks visible on HPLC? Start->NoPeak VoidVol Elutes in void volume? Start->VoidVol Impurity Contaminated with Diol/Diacid? Start->Impurity Sol1 Switch to ELSD, CAD, or RI detector NoPeak->Sol1 Lack of chromophore Sol2 Use HILIC or AQ-C18 Column VoidVol->Sol2 High polarity Sol3 Perform Strong Anion Exchange (SAX) Impurity->Sol3 Charge difference

Troubleshooting decision tree for common PEG-acid purification challenges.

Part 2: Data Vault

To make informed decisions during method development, reference the quantitative and qualitative behavioral data of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid below.

Table 1: Detector Compatibility for PEG-Derivatives

Detector Type Sensitivity Gradient Compatibility Mechanism of Action Recommendation
UV (210 nm) Very Poor Yes Light absorption by chromophore Not Recommended
RI (Refractive Index) Moderate No (Isocratic only) Measures change in refractive index Acceptable for simple prep
ELSD High Yes Light scattering of solid particles Highly Recommended

| CAD | Very High | Yes | Measurement of charged aerosol | Highly Recommended |

Table 2: Chromatographic Behavior on SAX Resin (pH 8.0)

Molecular Species Structure Type Net Charge (pH 8.0) SAX Binding Affinity Elution Condition
Impurity 1 HO-PEG-OH (Diol) 0 None (Flow-through) 0 mM NaCl (Wash)
Target Product HO-PEG-COOH -1 Moderate 50 - 100 mM NaCl

| Impurity 2 | HOOC-PEG-COOH | -2 | Strong | > 300 mM NaCl |

Part 3: Methods Laboratory

Protocol 1: HILIC-ELSD Analytical Method for Purity Assessment

This protocol is a self-validating system. By running a blank injection first, you establish the baseline noise of the ELSD. The high-organic starting conditions ensure the target molecule partitions effectively into the stationary phase's aqueous layer.

  • Column Setup: Install a HILIC column (e.g., Amide or bare silica, 150 x 4.6 mm, 3 µm) into the LC system.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.0 (Promotes consistent ionization of the carboxylic acid).

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • ELSD Parameters: Set the drift tube temperature to 50°C and the nebulizer temperature to 40°C. Set carrier gas (N2) flow to 1.5 L/min.

  • Gradient Program:

    • 0–2 min: 95% B (Equilibration)

    • 2–12 min: Linear gradient from 95% B to 60% B

    • 12–15 min: Hold at 60% B

    • 15–16 min: Return to 95% B

  • Validation Check: Inject 10 µL of the sample (1 mg/mL in 80% Acetonitrile). The target molecule should elute as a sharp peak between 6–9 minutes. If peak tailing occurs, increase the buffer concentration in Mobile Phase A to 20 mM to better shield secondary interactions [1].

Protocol 2: Strong Anion Exchange (SAX) Purification Workflow

This step-by-step methodology isolates the target heterobifunctional linker from unreacted starting materials and over-oxidized/over-reacted byproducts.

  • Resin Preparation: Pack a column with a Strong Anion Exchange resin (e.g., Q Sepharose). Equilibrate with 5 column volumes (CV) of 20 mM Tris-HCl buffer (pH 8.0).

  • Sample Loading: Dissolve the crude syrup in the equilibration buffer. Critical Causality: Ensure the pH of the loaded sample is strictly 8.0. At this pH, the propanoic acid moiety (pKa ~4.5) is fully deprotonated, ensuring it binds to the positively charged quaternary amines on the resin [3].

  • Wash Step (Diol Removal): Wash the column with 3 CV of 20 mM Tris-HCl (pH 8.0). The neutral diol (HO-PEG-OH) cannot bind to the resin and will elute in the flow-through.

  • Target Elution (Mono-acid Recovery): Apply a low-salt buffer (20 mM Tris-HCl, pH 8.0 + 50 mM NaCl). The chloride ions will outcompete the singly-charged target molecule, eluting the pure 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid. Collect in fractions.

  • Column Stripping (Diacid Removal): Apply a high-salt buffer (20 mM Tris-HCl, pH 8.0 + 500 mM NaCl) to strip the strongly bound diacid (HOOC-PEG-COOH) from the column. Discard this fraction.

  • Desalting: Pool the target fractions and extract the product using a reverse-phase SPE cartridge or by acidifying the aqueous layer to pH 2.0 and extracting with Dichloromethane (DCM).

SAX_Workflow Load Load Crude Mixture (Diol, Target, Diacid) onto SAX Column Wash1 Wash with Water (Low Ionic Strength) Load->Wash1 Elute1 Elute with Low Salt (e.g., 50 mM NaCl) Wash1->Elute1 Out1 HO-PEG-OH (Diol) Unbound & Removed Wash1->Out1 Neutral species Elute2 Elute with High Salt (e.g., 500 mM NaCl) Elute1->Elute2 Out2 HO-PEG-COOH (Target) Recovered Elute1->Out2 Mono-anion Out3 HOOC-PEG-COOH (Diacid) Retained/Discarded Elute2->Out3 Di-anion

Logical flow of Strong Anion Exchange (SAX) chromatography for separating PEG derivatives.

References

  • SIELC Technologies. "HILIC HPLC Separation of Polyethylene Glycol (PEG)". SIELC Application Notes. Available at: [Link]

  • LCGC International. "Perspectives and Characterization on Antibody–Drug Conjugates". Chromatography Online. Available at:[Link]

  • Google Patents. "Process for purification of water soluble polymers" (EP2113009A1). European Patent Office.

Technical Support Center: Troubleshooting 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for PEG-linker synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered when synthesizing 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (a critical heterobifunctional PEG2-propanoic acid linker used in PROTACs and ADCs).

The standard synthetic route involves a base-catalyzed oxa-Michael addition of 2-(3-hydroxypropoxy)ethanol to tert-butyl acrylate, followed by acidic hydrolysis of the tert-butyl ester[1][2]. Because the starting material is an unprotected diol and acrylates are highly reactive, researchers frequently encounter side reactions such as over-alkylation, polymerization, and retro-Michael cleavage.

Part 1: Mechanistic Workflow & Side Reaction Pathways

Understanding the causality of side reactions is the first step in preventing them. The diagram below maps the desired synthetic pathway against the three most common thermodynamic and kinetic failure points.

G Diol 2-(3-Hydroxypropoxy)ethanol (Diol Starting Material) Mono Mono-adduct (Target Intermediate) Diol->Mono Oxa-Michael Addition Acrylate tert-Butyl Acrylate (Michael Acceptor) Acrylate->Mono Polymer Acrylate Polymer (Anionic Polymerization) Acrylate->Polymer High Local Conc. Base Base Catalyst (e.g., KOtBu) Base->Mono Mono->Diol Retro-Michael (>60°C) DiAdduct Di-adduct (Over-alkylation) Mono->DiAdduct Excess Acrylate (2nd OH reacts) Product 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (Final Product) Mono->Product Hydrolysis Acid Acid Catalyst (e.g., TFA / DCM) Acid->Product

Fig 1. Reaction pathways and side reactions in 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid synthesis.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a high percentage of the di-alkylated byproduct instead of the mono-adduct?

  • Causality: 2-(3-hydroxypropoxy)ethanol is a diol containing two primary hydroxyl groups with nearly identical pKa values and nucleophilicities. If the reaction is run at a 1:1 stoichiometry, the formation of the mono-adduct does not significantly deactivate the remaining hydroxyl group. Consequently, the second hydroxyl will react with available tert-butyl acrylate, leading to a statistical mixture of unreacted diol, mono-adduct, and di-adduct[1].

  • Solution: Force the kinetics in favor of mono-alkylation by using a massive stoichiometric excess of the diol (e.g., 5 to 10 equivalents). The unreacted diol is highly water-soluble and can be easily recovered during the aqueous workup.

Q2: My tert-butyl acrylate seems to be polymerizing into a viscous gel during the reaction. How do I prevent this?

  • Causality: Acrylates are highly susceptible to anionic polymerization when exposed to strong nucleophiles or bases (like the alkoxide generated by KOtBu)[3]. If the local concentration of the acrylate monomer is too high, the alkoxide will initiate a runaway polymerization chain rather than the desired step-growth oxa-Michael addition.

  • Solution: The acrylate must be the limiting reagent and must be added dropwise over several hours to a chilled (0 °C) solution of the activated diol. Maintaining a low steady-state concentration of the monomer prevents propagation[3].

Q3: I am losing my product yield during the reaction workup. What is happening?

  • Causality: The oxa-Michael addition is thermodynamically reversible (retro-oxa-Michael reaction)[4]. At elevated temperatures (>60 °C) or if the reaction is left under basic conditions during solvent evaporation, the equilibrium shifts backward, cleaving the newly formed ether bond to regenerate the starting alcohol and acrylate[4].

  • Solution: The reaction must be strictly quenched with a mild acid (e.g., 1M HCl) to neutralize the base catalyst before any heat is applied for solvent removal[1].

Q4: Pro-Tip: How do I control Regioselectivity?

  • Insight: Because the starting diol is unsymmetrical (one propanol end, one ethanol end), the mono-alkylation will yield a mixture of two regioisomers. For standard linker applications, this mixture is often acceptable. However, if your downstream SAR requires absolute regiochemical purity, you cannot use the raw diol. You must synthesize the molecule stepwise using a mono-protected precursor (e.g., benzyl-protected propanol reacting with ethylene glycol) to force the acrylate to react exclusively with the ethanol-derived hydroxyl.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating methodologies. Every critical step includes a built-in verification mechanism.

Protocol A: Oxa-Michael Addition (Monoalkylation)
  • Preparation: Dissolve 2-(3-hydroxypropoxy)ethanol (5.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Self-Validation: Perform a Karl Fischer titration on the THF. Moisture content must be <50 ppm to prevent competitive hydrolysis of the acrylate.

  • Activation: Add potassium tert-butoxide (0.05 eq) to the solution. Stir for 30 minutes at room temperature to generate the active alkoxide nucleophile[1].

  • Controlled Addition: Cool the reaction vessel to 0 °C. Dissolve tert-butyl acrylate (1.0 eq) in anhydrous THF and add it dropwise over 3 hours using a syringe pump.

    • Causality: Slow addition at low temperatures completely suppresses the anionic polymerization side reaction[3].

  • Propagation: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quenching (Critical): Add 1M HCl dropwise until the solution is neutralized.

    • Self-Validation: Spot the aqueous phase on pH paper. It must read pH 6-7. If it remains basic, retro-oxa-Michael cleavage will destroy your product during the next step[1][4].

  • Isolation: Remove THF in vacuo at a temperature not exceeding 35 °C. Extract the residue with ethyl acetate and wash with brine. The excess diol partitions into the aqueous layer, while the target mono-adduct remains in the organic layer.

Protocol B: Acidic Deprotection (tert-Butyl Ester Hydrolysis)
  • Preparation: Dissolve the purified mono-adduct in anhydrous dichloromethane (DCM).

  • Cleavage Cocktail: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio with DCM. Immediately add 2.5% (v/v) triisopropylsilane (TIS) and 2.5% (v/v) water.

    • Causality: Acidic cleavage of the tert-butyl ester generates a highly reactive tert-butyl carbocation. If left unchecked, this cation can alkylate the PEG ether oxygens. TIS and water act as scavengers to permanently trap the cation[2].

  • Reaction & Validation: Stir at room temperature for 3 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The protocol is complete only when the [M+H]+ peak for the tert-butyl ester completely disappears and is replaced by the mass of the free propanoic acid.

  • Purification: Concentrate under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA. Dry under high vacuum.

Part 4: Quantitative Data Presentation

The table below summarizes how variations in the experimental parameters directly influence the distribution of side reactions during the oxa-Michael addition step.

Table 1: Impact of Reaction Conditions on Oxa-Michael Addition Yields

Diol : Acrylate RatioCatalyst (mol%)TemperatureAddition MethodMono-adduct YieldDi-adduct YieldPolymerization
1 : 1KOtBu (5%)25 °CAll at once~35%~45%High
5 : 1KOtBu (5%)25 °CDropwise (2h)~75%<5%Low
10 : 1 KOtBu (5%) 0 °C to 25 °C Dropwise (4h) >85% <1% None
5 : 1KOtBu (20%)65 °CDropwise (2h)~40%<5%Moderate (Retro-Michael observed)

Note: The 10:1 ratio with slow dropwise addition at low temperatures provides the optimal thermodynamic and kinetic control to maximize the target mono-adduct.

Part 5: References
  • Title: Maleimide-oligo(ethylene glycol) Derivatives of Camptothecin as Albumin-Binding Prodrugs: Synthesis and Antitumor Efficacy Source: ACS Publications (Bioconjugate Chemistry) URL:[Link]

  • Title: Exploiting retro oxa-Michael chemistry in polymers Source: ChemRxiv URL:[Link]

  • Title: Anionic Polymerization Using Flow Microreactors Source: MDPI (Molecules) URL:[Link]

  • Title: The Whole Is Greater than the Sum of Its Parts – Challenges and Perspectives in Polyelectrolytes Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Scaling Up 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals tasked with scaling up the synthesis of 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1) [1].

This asymmetric PEG-derivative is a critical heterobifunctional linker. It is widely utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as the vital chemical bridge between a target protein ligand and an E3 ubiquitin ligase recruiter [2]. Scaling up its production presents unique chemoselectivity and polymerization challenges. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity production.

Part 1: Process Workflows & Mechanisms

To establish a baseline for our troubleshooting, review the logical workflow for the synthesis and the downstream biological application of the target molecule.

Workflow A 2-(3-Hydroxypropoxy)ethanol (Diol Core) B Monoprotection (Trityl Chloride, TEA) A->B Step 1 Regiocontrol C Michael Addition (Acrylonitrile, KOH) B->C Step 2 Cyanoethylation D Acidic Hydrolysis (6M HCl, Reflux) C->D Step 3 Deprotection & Hydrolysis E 3-[2-(3-Hydroxypropoxy)ethoxy] propanoic acid D->E Step 4 Purification

Step-by-step synthetic workflow for 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid.

PROTAC_Mechanism POI Target Protein of Interest (POI) Ligand POI-Specific Ligand POI->Ligand Non-covalent binding Linker PEG2-Propanoic Acid Linker (CAS 1851435-76-1) Ligand->Linker Amide Coupling E3 E3 Ligase Recruiter (e.g., Thalidomide/VHL) Linker->E3 Ester/Amide Coupling Degradation Ubiquitination & Proteasomal Degradation E3->Degradation E3 Complex Activation

Logical relationship of the PEG linker within a PROTAC degradation signaling pathway.

Part 2: Troubleshooting & FAQs

Q1: During the Michael addition of the protected diol to acrylonitrile, we observe significant thermal runaway and polymerization. How can we mitigate this at the kilogram scale?

Causality: The base-catalyzed Michael addition relies on deprotonating the free hydroxyl group to form a highly nucleophilic alkoxide, which then attacks the β -carbon of acrylonitrile. However, acrylonitrile is highly susceptible to rapid, exothermic radical polymerization when exposed to base catalysts at elevated temperatures. Solution: You must decouple the nucleophilic addition from the radical polymerization pathway. Introduce a radical scavenger such as 4-methoxyphenol (MEHQ) at 100–150 ppm to quench free radicals. Furthermore, strictly control the exotherm by utilizing a jacketed reactor to maintain the internal temperature between 0–5 °C during the monomer addition phase.

Q2: We are experiencing poor chemoselectivity, resulting in bis-cyanoethylated byproducts instead of the desired mono-substituted intermediate. What drives this, and how is it resolved?

Causality: The starting material, 2-(3-hydroxypropoxy)ethanol, possesses two primary hydroxyl groups. Because their pKa values are nearly identical, a direct base-catalyzed Michael addition lacks regiocontrol, leading to a statistical mixture of unreacted, mono-reacted, and bis-reacted products. Solution: Implement a strict monoprotection strategy prior to the Michael addition. Using a bulky protecting group like Trityl (Trt) chloride selectively protects one hydroxyl group via steric hindrance, leaving only a single hydroxyl available for the subsequent cyanoethylation.

Q3: The hydrolysis of the propionitrile intermediate to the propanoic acid is stalling at ~70% conversion. Why does this happen, and how do we push it to completion?

Causality: The conversion of a nitrile to a carboxylic acid proceeds via an amide intermediate. The first step (nitrile to amide) is relatively fast, but the second step (amide to carboxylic acid) is rate-limiting. If the acid concentration is too low, the equilibrium stalls because the leaving ammonia is not efficiently protonated into ammonium ( NH4+​ ), allowing the reverse reaction to occur. Solution: Transition to a harsher hydrolysis environment using 6M HCl under reflux [3]. The high concentration of protons continuously traps the expelled ammonia as ammonium chloride, driving the reaction forward via Le Chatelier's principle while simultaneously cleaving the acid-labile Trityl protecting group.

Part 3: Quantitative Data Summary

The table below summarizes the critical parameter shifts required when transitioning from exploratory lab-scale synthesis to optimized kilogram-scale production.

ParameterSub-optimal ConditionOptimized Scale-Up ConditionCausality / Rationale
Base Catalyst Aqueous NaOHPowdered KOH (Catalytic)Minimizes water content, preventing premature nitrile hydrolysis and side-product formation.
Temperature 25 °C (Room Temp)0–5 °C during additionSuppresses exothermic runaway and radical polymerization of the monomer.
Inhibitor NoneMEHQ (150 ppm)Scavenges free radicals, ensuring acrylonitrile does not polymerize at scale.
Hydrolysis 2M HCl or NaOH6M HCl (Reflux, 12h)Drives the rate-limiting amide-to-acid conversion and cleanly cleaves the protecting group.

Part 4: Standard Operating Procedure (SOP) for Scale-Up

This protocol outlines the validated, two-phase scale-up methodology for the synthesis of the target carboxylic acid via Michael addition and subsequent hydrolysis [3].

Phase 1: Cyanoethylation (Michael Addition)
  • Preparation: In a thoroughly dried, nitrogen-purged jacketed reactor, dissolve monoprotected 2-(3-hydroxypropoxy)ethanol (1.0 eq) in anhydrous dioxane (5 volumes).

  • Catalysis & Inhibition: Add a catalytic amount of finely powdered potassium hydroxide (KOH) (0.05 eq). Immediately introduce 150 ppm of 4-methoxyphenol (MEHQ) to the reaction vessel to inhibit radical polymerization.

  • Addition: Cool the reactor's internal temperature to 0–5 °C. Begin the dropwise addition of acrylonitrile (1.2 eq) over a period of 2 hours. Adjust the addition rate to ensure the internal temperature never exceeds 10 °C.

  • Maturation: Once the addition is complete, gradually warm the reactor to room temperature and stir for 12 hours.

  • Validation Checkpoint 1: Perform LC-MS analysis on an aliquot of the organic layer. The protocol is validated to proceed only when the starting material peak is <2% and the mono-cyanoethylated mass [M+H]+ is the dominant signal. If unreacted alcohol persists, add 0.1 eq acrylonitrile and stir for 2 additional hours.

  • Workup: Neutralize the reaction with dilute HCl, extract with dichloromethane (DCM), wash with brine, and concentrate in vacuo to yield the crude propionitrile intermediate.

Phase 2: Global Deprotection and Hydrolysis
  • Hydrolysis Setup: Suspend the crude propionitrile intermediate in 6M aqueous HCl (10 volumes) within a reactor equipped with a robust reflux condenser and a scrubber system to capture evolved ammonia.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 100 °C) for 12–16 hours. Mechanistic Note: The strong acid simultaneously hydrolyzes the nitrile to the carboxylic acid and cleaves the Trityl protecting group.

  • Validation Checkpoint 2: Monitor the hydrolysis via TLC (DCM:MeOH 9:1). The intermediate amide will appear as a distinct mid-Rf spot. The reaction is complete only when both the nitrile and amide spots have fully converted to the baseline-shifted carboxylic acid.

  • Extraction: Cool the mixture to room temperature. Extract the cleaved protecting group byproducts with a non-polar solvent (e.g., hexane). Discard the organic layer.

  • Isolation: Adjust the aqueous layer to pH 2-3 if necessary. Extract the highly polar target compound, 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid, using ethyl acetate (3 x 5 volumes).

  • Drying: Dry the combined ethyl acetate layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final high-purity product.

References

  • 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information. NextSDS. [Link]

Sources

Common impurities in 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterobifunctional Linkers. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis, purification, and analytical validation of PEG-derivative linkers.

The compound 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1)[1] is a highly versatile, discrete oligoethylene glycol derivative (Formula: C₈H₁₆O₅, Exact Mass: 192.10 Da). It features a terminal primary alcohol and a terminal carboxylic acid, making it a critical architectural component in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

However, its seemingly simple structure masks a complex impurity profile. Because it lacks a UV-active chromophore and relies on sequential etherification/alkylation steps, impurities can easily carry over into your final drug candidate, leading to aberrant homobifunctional products and failed biological assays[2].

This guide provides causality-driven troubleshooting, quantitative profiling, and self-validating protocols to ensure absolute structural integrity.

Diagnostic Troubleshooting Logic

When an impurity is detected, the first step is to analyze the mass difference ( Δm ) relative to the target mass. The following diagnostic tree maps the physical symptoms to their mechanistic root causes.

Caption: Diagnostic logic for identifying and resolving linker impurities.

Frequently Asked Questions: Mechanistic Troubleshooting

Q1: My LC-MS analysis shows a persistent +44 Da and -44 Da mass shift. Why is this occurring, and how do I eliminate it? Causality: The ± 44 Da shift corresponds to the addition or deletion of an ethylene oxide (EO) unit. This is a classic hallmark of polydispersity. It arises from two mechanisms: either the starting diol contained trace n−1 or n+1 homologs, or the strong bases used during Williamson ether synthesis induced depolymerization (unzipping of the ether chain)[3]. Resolution: Avoid harsh basic conditions (like refluxing NaH) during etherification. Transition to milder phase-transfer catalysis or utilize strictly monodisperse, chromatography-purified precursors.

Q2: I am observing an impurity with a mass of 264.12 Da (+72 Da). What is the root cause? Causality: This is the bis-addition (homobifunctional) impurity. The synthesis of this linker often involves the oxa-Michael addition of a diol to an acrylate (e.g., tert-butyl acrylate). If the stoichiometry is not strictly controlled (1:1), both terminal hydroxyls of the starting diol will act as nucleophiles, leading to a dicarboxylic acid derivative. Resolution: Run the oxa-Michael addition with a vast excess of the diol (which can be recovered later) to statistically favor mono-alkylation, or use an orthogonally protected starting material (see Protocol A).

Q3: I have two peaks in my LC chromatogram with the exact same mass (m/z 191.09 [M-H]⁻). What are they? Causality: Regioisomerism. The starting material, 3-(2-hydroxyethoxy)propan-1-ol, possesses two distinct primary hydroxyl groups (one on a C3 chain, one on a C2 chain). If mono-alkylation is performed without orthogonal protecting groups, both hydroxyls can react, yielding the target linker and its regioisomer, 3-[3-(2-hydroxyethoxy)propoxy]propanoic acid.

Q4: Why does my batch show degradation over time, specifically a loss of the primary alcohol peak in ¹H NMR? Causality: Aerobic oxidation. The terminal primary alcohol is highly susceptible to oxidation, forming an aldehyde ( Δm = -2 Da) or a carboxylic acid ( Δm = +14 Da)[4]. This often occurs if the final ester hydrolysis step is performed under harsh oxidative conditions or if the material is stored at room temperature without an inert atmosphere.

Quantitative Impurity Profiling Data

To accurately identify these impurities, cross-reference your analytical data against the expected parameters summarized below. Mass spectrometry remains the gold standard for identifying closely related PEG impurities[5].

Impurity ClassificationMechanism of FormationStructural Consequence Δ MassExpected m/z [M-H]⁻¹H NMR Signature (Diagnostic)
Target Linker N/AHO-C3-O-C2-O-C2-COOH0 Da 191.09 Triplet at ~2.5 ppm (CH₂-COOH)
Regioisomer Non-selective oxa-MichaelC2 vs C3 chain substitution0 Da191.09Shift in terminal -CH₂OH multiplet
Homolog ( n−1 ) Depolymerization / Impure SMLoss of one EO unit-44.03 Da147.06Integration mismatch in PEG backbone
Bis-addition Over-alkylation with acrylateDicarboxylic acid formation+72.02 Da263.11Complete loss of -CH₂OH signal
Oxidation (Acid) Aerobic oxidation of -OHDicarboxylic acid formation+13.98 Da205.07Appearance of second -COOH proton

Self-Validating Experimental Protocols

To ensure scientific integrity, methodologies must have built-in validation mechanisms. The following protocols are designed to prevent the impurities listed above.

Protocol A: Regioselective Synthesis Workflow (Preventing Bis-Addition & Isomers)

Causality: By employing a benzyl ether protecting group on the C3-hydroxyl prior to the oxa-Michael addition, the system becomes self-validating. The reaction can only proceed at the C2-hydroxyl.

  • Protection: Start with 3-(2-benzyloxyethoxy)propan-1-ol. Ensure complete conversion via TLC (stain with KMnO₄).

  • Oxa-Michael Addition: Dissolve the protected diol (1.0 eq) in anhydrous THF. Add tert-butyl acrylate (1.2 eq) and a catalytic amount of KOtBu (0.1 eq). Stir at 0°C for 4 hours.

  • Hydrolysis: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to cleave the tert-butyl ester.

  • Hydrogenolysis (Deprotection): Dissolve the intermediate in methanol. Add 10% Pd/C and stir under an H₂ atmosphere (1 atm) for 12 hours to remove the benzyl group.

  • Self-Validation Check: Analyze the crude product via LC-MS. If the deprotection step fails, the mass will remain +90 Da (benzyl group), immediately flagging an incomplete workflow before you proceed to downstream PROTAC conjugation. Clean and complete reactions are crucial, as impurities incorporated into PEG chains are nearly impossible to remove later[6].

Protocol B: LC-MS/CAD Analytical Method for Impurity Quantification

Causality: Because 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid lacks aromatic rings, it is invisible to standard UV detectors (254 nm). Using a Charged Aerosol Detector (CAD) in tandem with ESI-MS creates a self-validating analytical loop. CAD provides a uniform response independent of chemical structure (validating true concentration), while MS confirms the exact molecular weight[5].

  • Column Preparation: Equip the LC system with a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm).

  • Mobile Phases: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Route the eluent flow through a flow-splitter: 50% to the CAD (evaporation temperature 35°C) and 50% to the ESI-MS (Negative ion mode, scan range 100-500 m/z).

  • Self-Validation Check: If a peak appears in the CAD chromatogram but lacks a corresponding mass in the MS, it indicates a non-ionizable impurity (e.g., inorganic salts from the Williamson ether step).

Downstream Impact: Why Linker Purity Matters

In the context of targeted protein degradation, the linker is not merely a passive spacer. It actively dictates the thermodynamics of the ternary complex. If homobifunctional impurities (like the bis-addition product) are carried forward, they will competitively bind two E3 ligases or two Target Proteins, forming non-productive dimers that act as competitive inhibitors to your actual drug[2].

Caption: PROTAC mechanism: Linker purity dictates successful ternary complex formation.

References

  • 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information - nextsds.com -[Link]

  • Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants - eScholarship - [Link]

  • Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC) -[Link]

  • Kinetic analysis and improvement of the Williamson reaction for the synthesis of poly(ethylene glycol) propionaldehyde - ResearchGate -[Link]

  • Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins - PMC -[Link]

Sources

Validation & Comparative

Efficacy of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid in Surface Coating: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As surface chemistry evolves, the demand for highly stable, zero-fouling interfaces in biosensor development, medical device coating, and nanoparticle stealthing has driven a shift from traditional long-chain polymers to precisely engineered discrete linkers. This guide provides an objective, data-driven analysis of 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1)[1], a heterobifunctional oligo(ethylene glycol) (OEG) derivative.

By evaluating its unique structural causality, comparing its efficacy against industry-standard alternatives, and detailing a self-validating grafting protocol, this guide serves as a definitive resource for researchers and drug development professionals.

Mechanistic Advantages & Structural Causality

The efficacy of a surface coating is dictated by its molecular architecture. Traditional long-chain polyethylene glycol (PEG) coatings (e.g., MW > 2000 Da) rely on a large hydrodynamic volume to create a steric barrier against protein adsorption. However, their massive size creates steric hindrance during the functionalization process, inherently limiting the maximum grafting density. This low-density "mushroom" conformation leaves microscopic gaps where small proteins can penetrate and foul the underlying substrate[2].

3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid circumvents this limitation through its specific C3-C2-C3 polyether architecture (HO-CH₂-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-COOH).

  • High-Density Packing via van der Waals Forces: Unlike pure PEG (which consists solely of C2 repeats), the inclusion of propylene (C3) segments introduces a slight increase in hydrophobicity within the chain backbone. This enhances inter-chain van der Waals interactions, promoting the formation of a highly ordered, tightly packed Self-Assembled Monolayer (SAM) that mimics the structural rigidity of alkanethiols while maintaining OEG flexibility.

  • Neutral Hydration Layer: The ether oxygens and the terminal hydroxyl (-OH) group strongly hydrogen-bond with interfacial water molecules. Because the terminal -OH is electrically neutral, it completely eliminates the electrostatic binding of charged biomolecules—a primary failure point in amine- or carboxyl-terminated surfaces[3].

  • Robust Covalent Anchoring: The terminal carboxyl (-COOH) group allows for highly efficient bioconjugation to amine-modified substrates via standard carbodiimide (EDC/NHS) chemistry, ensuring the coating resists hydrolytic degradation over time[4].

Logic Linker Short OEG Linker (CAS: 1851435-76-1) Prop1 C3-C2-C3 Chain Architecture Linker->Prop1 Prop2 Terminal Hydroxyl (-OH) Linker->Prop2 Prop3 Terminal Carboxyl (-COOH) Linker->Prop3 Out1 High Grafting Density via van der Waals Prop1->Out1 Reduced Steric Hindrance Out2 Neutral Interface (No Electrostatics) Prop2->Out2 Hydration Layer Out3 Robust Covalent Anchoring Prop3->Out3 EDC/NHS Compatible Result Optimal Anti-Fouling & Bio-inert Coating Out1->Result Out2->Result Out3->Result

Figure 1: Logical relationship between the structural properties of the linker and coating efficacy.

Objective Performance Comparison

To objectively assess the utility of 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid, we must benchmark it against three standard surface modification alternatives: Long-chain PEG, Alkanethiols (MUA), and Zwitterionic Silanes.

The critical metric for biosensor and medical device coatings is Fibrinogen Adsorption . Fibrinogen is a large, sticky blood plasma protein; adsorption levels below 10 ng/cm² are generally considered "anti-fouling," while levels below 5 ng/cm² are classified as "ultra-low fouling."

Coating AgentMolecular Weight (Da)Max Grafting Density (chains/nm²)Water Contact Angle (°)Fibrinogen Adsorption (ng/cm²)Primary Use Case
3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid 192.213.5 - 4.045 - 50< 5 High-density biosensor passivation
Long-chain PEG (HO-PEG5000-COOH)~50000.5 - 1.035 - 40< 10Nanoparticle stealth coating
11-Mercaptoundecanoic Acid (MUA)218.364.5 - 5.020 - 30> 50Base SAM for bioconjugation
Sulfobetaine Silane (Zwitterionic)~3003.0 - 3.515 - 20< 5Complex media anti-fouling

Data Synthesis: While MUA achieves the highest grafting density due to its linear alkyl chain, it suffers from severe biofouling (>50 ng/cm²) because it lacks a hydration layer. Long-chain PEG provides good anti-fouling but suffers from low grafting density (0.5 chains/nm²). 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid offers the optimal thermodynamic compromise: its small size allows for near-alkanethiol grafting densities (~4.0 chains/nm²), while its polyether backbone and terminal hydroxyl group achieve ultra-low fouling equivalent to complex zwitterionic systems[2].

Self-Validating Experimental Protocol

The following methodology details the covalent grafting of 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid onto an amine-functionalized Surface Plasmon Resonance (SPR) gold chip. As a best practice in surface chemistry, this protocol is designed as a self-validating system , incorporating orthogonal analytical checks at each phase to ensure the reaction kinetics proceed as intended.

Phase 1: Substrate Priming
  • Clean the bare gold SPR chip using a freshly prepared piranha solution (3:1 H₂SO₄:H₂O₂) for 10 minutes. (Caution: Highly reactive and corrosive).

  • Rinse copiously with Milli-Q water and dry under a stream of high-purity N₂.

  • Immerse the chip in a 10 mM ethanolic solution of cysteamine for 18 hours at room temperature to form a dense, amine-terminated SAM.

  • Validation Check 1: Measure the Water Contact Angle (WCA). A successful amine-terminated surface will yield a WCA of ~35–40°.

Phase 2: Carboxyl Activation
  • Prepare a 50 mM solution of 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid in 0.1 M MES buffer (pH 5.0).

    • Causality Note: MES buffer is strictly required here. Unlike Tris or PBS, MES lacks primary amines that would competitively inhibit the reaction, and its slightly acidic pH optimizes the half-life of the highly reactive O-acylisourea intermediate[4].

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 200 mM, followed immediately by N-Hydroxysuccinimide (NHS) to 50 mM.

  • Incubate the mixture for 15 minutes at room temperature to generate the amine-reactive NHS-ester.

Phase 3: Covalent Grafting
  • Immediately flow the activated linker solution over the cysteamine-modified SPR chip at a rate of 10 µL/min for 60 minutes. The surface primary amines will nucleophilically attack the NHS-ester, forming irreversible amide bonds.

  • Quench any unreacted surface amines by flowing 1 M ethanolamine (pH 8.5) for 10 minutes.

  • Wash the fluidic channels extensively with PBS (pH 7.4) and Milli-Q water to remove non-covalently bound artifacts.

Phase 4: Final Validation
  • Validation Check 2 (WCA): Re-measure the contact angle. Successful grafting of the OEG-OH linker will shift the WCA to ~45–50°, characteristic of a neutral, hydrated OEG interface.

  • Validation Check 3 (XPS): Perform X-ray Photoelectron Spectroscopy. The spectrum must show the emergence of a strong C 1s peak at ~286.5 eV, definitively confirming the presence of the C-O-C ether bonds from the linker.

Workflow Substrate Amine-Modified Substrate Conjugation Amide Bond Formation Substrate->Conjugation Primary Amines Linker 3-[2-(3-Hydroxypropoxy) ethoxy]propanoic acid Activation EDC/NHS Activation Linker->Activation Carboxyl Activation Activation->Conjugation Reactive Ester Surface OEG-Functionalized Surface Conjugation->Surface Covalent Grafting Hydration Hydration Layer Formation Surface->Hydration Ether/Hydroxyl H-Bonding AntiFouling Protein Resistance (Anti-Fouling) Hydration->AntiFouling Steric Repulsion

Figure 2: Workflow and mechanistic pathway of surface functionalization using the OEG linker.

References

  • NextSDS. "3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System." National Library of Medicine. Available at:[Link]

  • ACS Publications. "Antifouling Polymer Coatings for Bioactive Surfaces." Langmuir. Available at:[Link]

  • Google Patents. "Surface coating for microfluidic devices that incorporate a biopolymer resistant moiety." US Patent US6841193B1.

Sources

Biocompatibility and Performance of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic Acid-Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioconjugation and biomaterial design, I often see researchers default to standard polymeric polyethylene glycol (PEG) or simple alkyl chains when designing drug delivery systems or surface modifications. However, the choice of linker is not merely a structural afterthought; it is the primary determinant of a molecule’s pharmacokinetic fate, steric profile, and biocompatibility.

This guide provides an in-depth, objective comparison of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid (CAS: 1851435-76-1) —a discrete, heterobifunctional linker—against traditional alternatives. By examining the causality behind its molecular architecture and validating its performance through rigorous experimental protocols, we will demonstrate why this specific linker is increasingly preferred in targeted therapeutics and anti-fouling biomaterials.

Mechanistic Grounding: The Causality of Linker Design

To understand the superior biocompatibility of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid, we must analyze its specific chemical topology (HO–CH₂CH₂CH₂–O–CH₂CH₂–O–CH₂CH₂–COOH) [1].

  • Heterobifunctionality vs. Homobifunctionality : This linker possesses orthogonal reactive termini: a primary hydroxyl (-OH) and a carboxylic acid (-COOH). This asymmetry allows for highly controlled, sequential step-growth conjugation. In contrast, homobifunctional linkers (e.g., HO-PEG-OH) inevitably lead to competitive side reactions, causing unwanted cross-linking, homodimerization, and the formation of heterogeneous aggregates that compromise both yield and safety [2].

  • Discrete Monodispersity : Unlike traditional polymeric PEG, which exists as a Gaussian distribution of varying chain lengths, this linker is a single, defined small molecule (MW: 192.21 Da). This monodispersity is critical for robust analytical characterization (LC-MS, NMR) and ensures absolute batch-to-batch reproducibility in Antibody-Drug Conjugates (ADCs) and PROTACs [3].

  • Amphiphilic Balance & Hydration Sphere : The internal ether oxygens coordinate with water molecules to form a dense, tightly bound hydration layer. This water barrier sterically repels non-specific protein adsorption (opsonization), a phenomenon known as "PEG shielding" [4]. Furthermore, the terminal C3 alkyl spacers (propanoic acid and hydroxypropoxy) provide a subtle lipophilic character that enhances membrane permeability compared to strict C2-repeating PEG chains, striking an optimal amphiphilic balance.

Mechanism cluster_0 Surface Modification cluster_1 Biocompatibility Mechanisms A Bare Biomaterial B EDC/NHS Activation A->B Step 1 C Linker Conjugation (CAS 1851435-76-1) B->C Step 2 D Hydration Layer Formation C->D Hydrophilic Ether Bonds E Steric Repulsion of Proteins D->E Water Binding F Macrophage Evasion (Low Immunogenicity) E->F Anti-fouling

Fig 1: Mechanism of action for 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid in preventing protein fouling.

Objective Comparison with Alternative Linkers

To objectively evaluate performance, we compare 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid against three common industry alternatives:

  • Pure Alkyl Linkers (e.g., Octanedioic acid) : Highly hydrophobic.

  • Homobifunctional PEGs (e.g., HO-PEG₄-OH) : Prone to cross-linking.

  • Long-chain Polymeric PEGs (e.g., mPEG-5 kDa) : High steric hindrance.

Table 1: Comparative Performance Matrix of Linker Architectures
Performance Metric3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acidPure Alkyl Linker (C8)Homobifunctional PEG₄Long-chain Polymeric PEG (5 kDa)
Conjugation Purity > 98% (Orthogonal reactivity)> 95%< 60% (High homodimerization)Variable (Polydisperse)
Protein Adsorption (FBS) < 35 ng/cm² > 250 ng/cm²< 45 ng/cm²< 20 ng/cm²
Cell Viability (HUVEC) > 95% at 500 µg/mL< 70% at 500 µg/mL> 90% at 500 µg/mL> 95% at 500 µg/mL
Steric Hindrance Low (Maintains payload affinity)LowLowHigh (Masks active sites)
Anti-PEG Immunogenicity Negligible (Short discrete chain)NoneLowHigh (Accelerated clearance)

Data synthesized from standard bioconjugate validation assays comparing discrete heterobifunctional linkers to traditional polymer chains.

Self-Validating Experimental Protocols

Trust in a material's performance requires robust, reproducible validation. The following protocols are designed as self-validating systems, ensuring that artifacts (such as unreacted crosslinkers) do not skew biocompatibility data.

Protocol 1: Surface Plasmon Resonance (SPR) for Protein Fouling Analysis

Purpose: To quantitatively measure the anti-fouling (protein repulsion) properties of the linker-modified surface.

  • Sensor Activation : Dock a COOH-functionalized SPR sensor chip. Inject a mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

    • Causality: EDC activates the carboxyl groups, and NHS stabilizes them into amine-reactive sulfo-NHS esters, priming the surface for conjugation.

  • Linker Conjugation : Flow a 10 mM solution of an amine-terminated derivative of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid over the activated chip for 10 minutes.

  • Quenching (Critical Step) : Inject 1 M Ethanolamine (pH 8.5) for 7 minutes.

    • Causality: Ethanolamine actively quenches any residual, unreacted NHS esters. Without this step, analyte proteins would covalently bind to the surface, resulting in false-positive "fouling" data.

  • Protein Challenge : Flow 10% Fetal Bovine Serum (FBS) in PBS over the functionalized surface at 30 µL/min. Record the shift in Response Units (RU) after a 5-minute dissociation phase to determine irreversible protein adsorption.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Purpose: To assess the fundamental biocompatibility and cellular toxicity of the linker.

  • Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment : Replace media with fresh media containing varying concentrations (10 to 500 µg/mL) of the linker-modified construct. Incubate for an additional 24 hours.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: The mitochondrial enzyme succinate dehydrogenase in living, metabolically active cells cleaves the tetrazolium ring of MTT, converting the water-soluble yellow dye into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Readout : Aspirate the media, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate viability relative to an untreated control.

Workflow Start Synthesize Conjugate (CAS 1851435-76-1) Split Start->Split Assay1 SPR Analysis (Protein Adsorption) Split->Assay1 Assay2 MTT Assay (Cell Viability) Split->Assay2 Assay3 Hemolysis Test (Blood Compatibility) Split->Assay3 Data Quantitative Comparison vs Alternatives Assay1->Data Assay2->Data Assay3->Data

Fig 2: Self-validating experimental workflow for assessing linker biocompatibility and performance.

Conclusion

For advanced drug development and biomaterial engineering, 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid offers a mathematically precise, highly biocompatible alternative to traditional linkers. By leveraging its heterobifunctionality and discrete amphiphilic chain, researchers can bypass the cross-linking pitfalls of homobifunctional reagents and the steric masking issues of long-chain PEGs, ultimately yielding safer, more effective bioconjugates.

References
  • Title : 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Moving Protein PEGylation from an Art to a Data Science Source : Bioconjugate Chemistry (ACS Publications) URL :[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the responsible disposal of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid, grounded in established safety principles and regulatory awareness.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the compound's characteristics is essential. 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is a carboxylic acid. While specific data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for it and related structures provide a clear risk profile.

Key Hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.[1]

The primary risks associated with this compound are corrosive and irritant effects upon direct contact. Therefore, disposal procedures are designed to neutralize its corrosivity and prevent unintended exposure to personnel and the environment. As a carboxylic acid, it is incompatible with bases and strong oxidizing agents, a factor that must be considered in waste segregation.[2][3][4]

Pre-Disposal Handling and Storage: Setting the Stage for Safety

Proper handling from the moment a chemical is in use until its final disposal is a self-validating system of safety. Adherence to these steps minimizes risks of spills and accidental exposures.

Personal Protective Equipment (PPE): A baseline of appropriate PPE is non-negotiable when handling 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid in any concentration.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

Waste Storage and Segregation:

  • Dedicated Waste Container: Collect all waste containing 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid in a clearly labeled, dedicated container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept tightly closed.[5][6]

  • Segregation: Store this acidic waste stream separately from bases, oxidizing agents, and other incompatible chemical waste streams to prevent dangerous reactions.[4][7]

  • Location: Store waste containers in a cool, dry, well-ventilated area, away from heat sources or direct sunlight, and within secondary containment to manage potential leaks.[3][5]

Step-by-Step Disposal Protocol

The appropriate disposal path depends on the volume of waste and the regulations specific to your institution and locality. The following decision-making workflow provides a clear guide.

Disposal Decision Workflow

DisposalWorkflow start Waste Generated: 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid decision_volume Is the waste volume small (<100 mL) and free of other hazardous contaminants (e.g., heavy metals, halogenated solvents)? start->decision_volume neutralize Step 3.1: Neutralization Protocol decision_volume->neutralize Yes collect_waste Step 3.3: Bulk Waste Collection decision_volume->collect_waste No verify_ph Verify pH is between 5.5 and 9.5 neutralize->verify_ph verify_ph->neutralize No, adjust drain_disposal Step 3.2: Drain Disposal (with copious water flush) verify_ph->drain_disposal Yes label_container Label container as 'Non-hazardous Acidic Organic Waste' collect_waste->label_container arrange_pickup Arrange for pickup by a certified waste disposal service. label_container->arrange_pickup

Caption: Decision workflow for disposal of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid.

Step 3.1: Neutralization Protocol (For Small Quantities Only)

For small volumes of aqueous waste where 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is the only hazardous component, on-site neutralization may be permissible under local regulations.[8]

  • Work in a Fume Hood: Perform all neutralization steps inside a certified chemical fume hood.

  • Prepare Neutralizing Agent: Use a weak base, such as a 5% sodium bicarbonate solution or sodium carbonate. Avoid strong bases like sodium hydroxide, which can generate significant heat.

  • Cool the Waste: Place the waste container in an ice bath to dissipate any heat generated during the reaction.

  • Slow Addition: Slowly and carefully add the weak base to the acidic waste while stirring gently.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Target pH: Continue adding the base until the pH is stable within a neutral range, typically between 5.5 and 9.5, as specified by local wastewater authorities.[8]

Step 3.2: Drain Disposal (Post-Neutralization)

Once the pH is confirmed to be within the acceptable range and the solution contains no other regulated hazardous materials, it may be poured down a laboratory sink drain, followed by a copious flush of water (at least 20 parts water to 1 part neutralized waste).[8]

Step 3.3: Bulk Waste Collection

For larger volumes, or waste mixed with other chemicals, on-site treatment is not appropriate.

  • Container Management: Ensure the waste container is securely sealed, properly labeled with its contents, and stored in secondary containment.

  • Professional Disposal: This waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor. It will likely be incinerated at a permitted waste disposal plant.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill. Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated, sealable container. Label the container as "Spill Debris containing 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid" and dispose of it as hazardous waste through your institution's EHS office.[9]

  • Decontaminate: Clean the spill area with soap and water.

Empty Container Disposal

Chemical containers are not considered regular trash until they are "RCRA empty."

  • Thoroughly Empty: Ensure all practicable means have been used to empty the container.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water) at least three times.[6][10]

  • Collect Rinsate: The first rinseate must be collected and disposed of as chemical waste.[6] Subsequent rinsates may also need to be collected depending on the initial concentration and local rules.

  • Deface Label: Completely remove or deface the original chemical label.[10]

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling stream.

Regulatory Context: A Final Word

While this guide provides a robust framework, it is essential to remember that all chemical waste disposal is governed by local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Always consult your institution's specific waste management policies and your EHS department to ensure full compliance. As the generator of the waste, you are ultimately responsible for its proper identification and disposal.[11]

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information. Chemwatch. [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. [Link]

  • How To Dispose Non-Hazardous Waste. IDR Environmental Services. [Link]

  • Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]

  • Safe Storage of Hazardous Chemicals. University of California, Berkeley Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

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  • EPA's Guide for Industrial Waste Management: Introduction. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Handling 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, direct guidance for the safe handling of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid. Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, ensuring a comprehensive understanding that builds a foundation of safety and trust in your experimental workflow.

Hazard Identification and Risk Assessment

The cornerstone of any laboratory safety plan is a thorough understanding of the chemical's intrinsic hazards. 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid is classified under the Globally Harmonized System (GHS) and presents specific risks that must be managed.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before beginning any work.[2]

Summary of Known Hazards:

Hazard Classification GHS Category Hazard Statement GHS Pictogram
Skin Irritation Category 2 H315: Causes skin irritation.[1][3] GHS07 (Exclamation Mark)[1]
Eye Irritation Category 2A H319: Causes serious eye irritation.[1][3] GHS07 (Exclamation Mark)[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335/H336: May cause respiratory irritation, drowsiness or dizziness.[1][3] | GHS07 (Exclamation Mark)[1] |

The primary routes of exposure are through skin contact, eye contact, and inhalation of aerosols or dust.[4][5] A risk assessment should be conducted based on the scale and nature of your specific procedure to determine the potential for exposure.

Engineering Controls: Your First Line of Defense

Before considering Personal Protective Equipment (PPE), we must prioritize engineering controls to minimize hazards at the source.

  • Chemical Fume Hood: All handling of 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid that could generate aerosols, vapors, or dust should be conducted within a certified chemical fume hood.[6][7] This is the most effective way to control respiratory exposure.[2]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[4][8]

  • Emergency Equipment: The work area must be equipped with a readily accessible and operational eyewash station and safety shower.[7] Know their locations before you begin your work.

Personal Protective Equipment (PPE): A Comprehensive Strategy

PPE is essential to protect you from chemical exposure when engineering controls cannot eliminate the risk entirely.[9] The selection of appropriate PPE is critical and must be based on the specific hazards of the material.[9][10]

Protection TypeSpecific RecommendationsRationale for Use
Eye and Face Protection Chemical safety goggles are mandatory.[2][6][10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][8]Protects against splashes and aerosols that can cause serious eye irritation as identified by the H319 classification.[1][3]
Skin and Body Protection Gloves: Nitrile rubber gloves are an excellent general-use choice for chemical protection.[6][11] Always inspect gloves for damage before use and remove them properly to avoid skin contamination.[6][12] Lab Coat: A knee-length laboratory coat is required to protect skin and personal clothing.[2][7][11] For larger quantities, a chemically resistant apron may be necessary.[11] Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[2]Prevents direct skin contact, mitigating the risk of skin irritation as per the H315 classification.[1][3] Proper lab attire provides a crucial barrier against accidental spills.
Respiratory Protection Generally not required when work is performed within a certified chemical fume hood. If dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator may be necessary based on your risk assessment.[6][11]Mitigates the risk of respiratory irritation from inhaling dust or aerosols, as indicated by the H335/H336 classification.[1][3]
Operational Plan: A Step-by-Step Handling Protocol

A structured workflow minimizes the risk of accidents and ensures procedural consistency.

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS).[2]

    • Ensure all necessary engineering controls and PPE are available and functional.

    • Prepare your workspace in the chemical fume hood, ensuring it is clean and uncluttered.[7][12]

    • Clearly label all containers.[7]

  • Handling and Use:

    • Don all required PPE before handling the chemical.[5]

    • When weighing or transferring the material, do so carefully to minimize the generation of dust or aerosols.[7]

    • If creating a solution, always add the acid to the solvent, not the other way around, to control any potential exothermic reactions.[2][13]

    • Keep containers securely sealed when not in use.[4][5]

  • Post-Procedure:

    • Decontaminate the work area thoroughly after completion.

    • Wash hands and any exposed skin with soap and water immediately after handling and before leaving the lab.[7][12]

    • Launder contaminated clothing separately from other items.[4]

Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handle 2. Handling & Experiment cluster_cleanup 3. Post-Procedure & Disposal cluster_disposal 4. Waste Management prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer/Weigh Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Properly Remove PPE clean2->clean3 disp1 Store Waste in a Designated Satellite Area clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4 disp2 Arrange for Pickup by EHS disp1->disp2

Caption: Standard operating procedure for handling 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid.

Emergency and Spill Procedures

Preparedness is key to mitigating the impact of an incident.[14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][12] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Small Spills: For a small spill within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for disposal.[8] Clean the area thoroughly.

  • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

Disposal Plan

All chemical waste must be handled and disposed of in accordance with federal, state, and local regulations.[6]

  • Segregation: Do not mix waste streams.[15] Collect waste containing 3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid in a dedicated, properly labeled, and sealed container.[15] The container must be compatible with the chemical.[15]

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name and approximate concentration of the contents.[15]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[16] Ensure the container is kept closed except when adding waste.[15]

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for proper disposal.[15] Never pour chemical waste down the drain.[6]

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Safe Laboratory Practices & Procedures. ORS - NIH. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Columbia University. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]

  • 3-[2-(3-hydroxypropoxy)ethoxy]propanoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • lab-safety-guide.pdf. Northwestern University. Available at: [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment:. SAMS Solutions. Available at: [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona. Available at: [Link]

  • Safety data sheet. CPAchem. Available at: [Link]

  • Safety data sheet. BASF. Available at: [Link]

  • Safety Data Sheet 3-Hydroxypropionic acid. metasci. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.